Tribromobisphenol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBOEVJIVYIEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064302 | |
| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.873 g/cu cm[GuideChem; CAS No. 6386-73-8 (Phenol,2,6-dibromo-4- | |
| Record name | Tribromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
6386-73-8 | |
| Record name | Phenol, 2,2′,6-tribromo-4,4′-isopropylidenedi- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOBISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MI3KZ1HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tribromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,2',6-Tribromobisphenol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2',6-tribromobisphenol A, a significant derivative of the widely used flame retardant, tetrabromobisphenol A (TBBPA). This document details a feasible synthetic route, purification methods, and in-depth characterization data, including spectroscopic and physical properties.
Introduction
2,2',6-Tribromobisphenol A is a brominated aromatic compound that has garnered attention primarily as a byproduct in the industrial synthesis of TBBPA and as a degradation product of TBBPA in environmental and biological systems.[1] Its presence in various matrices necessitates a thorough understanding of its chemical properties for toxicological and metabolic studies. This guide aims to provide researchers with the necessary information to synthesize, isolate, and characterize this compound for further investigation.
Synthesis of 2,2',6-Tribromobisphenol A
A direct and optimized synthesis for 2,2',6-tribromobisphenol A is not extensively reported in the literature, as it is often an undesired byproduct. However, a targeted synthesis can be achieved by modifying existing protocols for the synthesis of tetrabromobisphenol A (TBBPA) through the controlled bromination of Bisphenol A (BPA). The key to selectively synthesizing the tribromo- derivative is the careful control of the stoichiometry of bromine relative to Bisphenol A.
A plausible synthetic approach involves the electrophilic bromination of Bisphenol A in a suitable solvent. By using a substoichiometric amount of bromine (approximately 3 equivalents), the formation of 2,2',6-tribromobisphenol A can be favored over the fully brominated TBBPA.
Experimental Protocol: Synthesis
The following protocol is a proposed method based on established procedures for the bromination of phenolic compounds.[1]
Materials:
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Bisphenol A (BPA)
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Liquid Bromine (Br₂)
-
Methanol
-
Dichloromethane
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing sodium thiosulfate solution, dissolve Bisphenol A (1.0 equivalent) in a mixture of methanol and dichloromethane.
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Bromination: Cool the solution to 0°C using an ice bath. Slowly add a solution of bromine (3.0 equivalents) in dichloromethane dropwise via the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by the slow addition of a 10% sodium thiosulfate solution until the reddish-brown color of bromine disappears. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Purification
The crude product will be a mixture of unreacted Bisphenol A, monobrominated, dibrominated, tribrominated, and tetrabrominated bisphenol A. Isolation of 2,2',6-tribromobisphenol A requires chromatographic separation.
Protocol: Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased. The separation of the different brominated species can be monitored by TLC.
-
Fraction Collection: Collect the fractions containing the desired 2,2',6-tribromobisphenol A.
-
Final Purification: Combine the pure fractions and evaporate the solvent to yield 2,2',6-tribromobisphenol A as a solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Characterization of 2,2',6-Tribromobisphenol A
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,2',6-tribromobisphenol A are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,6-dibromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | [2] |
| Molecular Formula | C₁₅H₁₃Br₃O₂ | [3] |
| Molecular Weight | 465.0 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥98% (commercially available standard) | |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) is expected due to the unsymmetrical substitution on the two phenyl rings.
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Methyl Protons: A singlet corresponding to the six protons of the two methyl groups of the isopropylidene bridge would be observed, likely in the region of δ 1.6-1.7 ppm.
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Hydroxyl Protons: Two broad singlets for the phenolic hydroxyl groups, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), including signals for carbons bearing bromine atoms (C-Br), carbons bearing hydroxyl groups (C-OH), and quaternary carbons.
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Isopropylidene Carbons: A signal for the quaternary carbon of the isopropylidene bridge (C(CH₃)₂) and a signal for the methyl carbons.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3500-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |
| ~3100-3000 | C-H stretching of the aromatic rings |
| ~2970-2870 | C-H stretching of the methyl groups |
| ~1600-1450 | C=C stretching of the aromatic rings |
| ~1300-1200 | C-O stretching of the phenol |
| ~850-750 | C-H out-of-plane bending of the aromatic rings |
| ~600-500 | C-Br stretching |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
| m/z | Interpretation |
| 463/465/467/469 | [M]⁺∙ Isotopic cluster characteristic of three bromine atoms |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-Br]⁺ | Loss of a bromine atom |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis pathway and a general workflow for the characterization of 2,2',6-tribromobisphenol A.
Synthesis Pathway
Caption: Synthesis pathway for 2,2',6-tribromobisphenol A.
Characterization Workflow
Caption: Experimental workflow for characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 2,2',6-tribromobisphenol A. While a dedicated, optimized synthesis protocol is not widely published, the proposed method of controlled bromination of Bisphenol A offers a viable route for its preparation in a laboratory setting. The purification and detailed characterization are critical steps to ensure the identity and purity of the compound for its use in further research, particularly in the fields of toxicology, environmental science, and drug development. The provided data and workflows serve as a valuable resource for scientists and researchers working with brominated flame retardants and their derivatives.
References
An In-depth Technical Guide on the Physicochemical Properties of Tribromobisphenol A for Environmental Fate Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of tribromobisphenol A (TBBPA), a significant compound in environmental science due to its structural similarity to the widely used flame retardant, tetrabromobisphenol A (TBBPA). Understanding these properties is crucial for accurately modeling its environmental fate and assessing its potential impact.
While specific experimental data for this compound is limited in publicly available literature, its properties are often estimated by analogy to the well-studied TBBPA. This document compiles available data for TBBPA and presents it as a surrogate for modeling purposes, a common practice in environmental risk assessment.
Physicochemical Properties
The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. The following tables summarize key parameters for TBBPA, which serve as the primary analogue for this compound.
Table 1: General and Physical Properties of Tetrabromobisphenol A
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Br₄O₂ | [1] |
| Molecular Weight | 543.87 g/mol | [1] |
| Physical State | White to pale cream or pale yellow crystalline solid | [1][2] |
| Melting Point | 178-181 °C | [1] |
| Boiling Point | 316 °C (decomposes) | |
| Density | 2.1 g/cm³ |
Table 2: Environmental Fate-Related Properties of Tetrabromobisphenol A
| Property | Value | Conditions | Reference |
| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | 25 °C (Estimated for this compound) | |
| 4.68 x 10⁻⁸ mm Hg | 25 °C | ||
| <1.19 x 10⁻⁵ Pa (8.9 x 10⁻⁸ mm Hg) | 20 °C | ||
| 8.47 x 10⁻⁹ Pa | 25 °C (extrapolated) | ||
| Water Solubility | Insoluble | ||
| 0.171 mg/L | 25 °C, pH 3.05 (non-ionic) | ||
| 4.15 mg/L | 25 °C, pH 7.56 | ||
| 0.148 mg/L | 25 °C, pH 5 | ||
| 1.26 mg/L | 25 °C, pH 7 | ||
| 2.34 mg/L | 25 °C, pH 9 | ||
| 0.240 mg/L | 25 °C, non-buffered reagent water | ||
| Octanol-Water Partition Coefficient (log Kow) | 5.903 - 6.31 | 12-25 °C | |
| 4.5 | |||
| 6.53 | 25 °C, pH 3.05 | ||
| 4.75 | 25 °C, pH 7.53 | ||
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Tends to partition into organic matter of soils/sediments |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to environmental modeling. The following are detailed methodologies for key experiments, primarily based on protocols used for TBBPA.
1. Determination of Water Solubility (Generator Column Method)
The generator column method is a reliable technique for determining the water solubility of hydrophobic substances.
-
Principle: A solid support material within a column is coated with the test substance. Water is then passed through the column at a controlled flow rate and temperature. The concentration of the substance in the eluted water, once equilibrium is reached, represents its water solubility.
-
Apparatus:
-
Generator column (e.g., glass column with a sintered glass frit)
-
Solid support (e.g., Chromosorb W HP)
-
Constant temperature bath
-
Syringe pump or peristaltic pump
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS)
-
-
Procedure:
-
Column Preparation: The solid support material is coated with a known amount of the test substance dissolved in a volatile solvent. The solvent is then evaporated, leaving a thin, uniform coating of the substance on the support material. The coated support is packed into the generator column.
-
Equilibration: The packed column is placed in a constant temperature bath (e.g., 25 °C). Water, either buffered to a specific pH or reagent-grade non-buffered water, is pumped through the column at a slow, constant flow rate.
-
Sample Collection: The eluate is collected after a sufficient volume has passed through the column to ensure that the aqueous phase is saturated with the test substance.
-
Analysis: The concentration of the test substance in the collected aqueous samples is determined using a suitable analytical technique like HPLC-UV or HPLC-MS.
-
Data Interpretation: The water solubility is reported as the mean concentration from multiple collections at different flow rates to ensure the results are independent of the flow rate. This procedure was used to determine the water solubility of TBBPA at different pH values.
-
2. Determination of Vapor Pressure (Knudsen Effusion Method)
The Knudsen effusion method is suitable for measuring the low vapor pressures of solids.
-
Principle: A solid sample is placed in a small, heated cell with a small orifice. The rate of mass loss of the sample due to effusion of vapor through the orifice into a vacuum is measured. The vapor pressure can then be calculated from this rate of mass loss.
-
Apparatus:
-
Knudsen effusion cell (with a precisely machined orifice)
-
High-precision microbalance
-
High-vacuum system
-
Temperature-controlled furnace or thermostat
-
-
Procedure:
-
Sample Preparation: A small amount of the test substance is placed in the Knudsen cell.
-
Experiment Setup: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Measurement: The rate of mass loss from the cell is continuously monitored using a microbalance.
-
Calculation: The vapor pressure (P) is calculated using the Clausius-Clapeyron equation based on the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance. This method has been successfully used to determine the vapor pressure of TBBPA.
-
3. Determination of Octanol-Water Partition Coefficient (Kow) (Slow-Stirring Method)
The slow-stirring method is considered the gold standard for determining Kow values, especially for hydrophobic compounds.
-
Principle: A solution of the test substance in either water-saturated octanol or octanol-saturated water is stirred slowly in the presence of the other phase. The slow stirring allows for the establishment of a true equilibrium between the two phases without the formation of a microemulsion.
-
Apparatus:
-
Jacketed glass vessel with a flat bottom
-
Stirring motor with a paddle stirrer
-
Constant temperature circulator
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, GC-MS)
-
-
Procedure:
-
Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Experiment Setup: A known volume of the octanol and water phases are placed in the vessel. The test substance is introduced into one of the phases.
-
Equilibration: The mixture is stirred slowly (e.g., 100-300 rpm) at a constant temperature (e.g., 25 °C) for an extended period (days to weeks) to reach equilibrium.
-
Phase Separation: After stirring is stopped, the two phases are allowed to separate. The phases are then carefully separated, often with the aid of centrifugation to ensure complete separation.
-
Analysis: The concentration of the test substance in both the octanol and water phases is determined.
-
Calculation: The Kow is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The generator column method can also be adapted to determine Kow.
-
4. Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)
The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. It can be determined experimentally or estimated from other parameters like Kow.
-
Principle (Batch Equilibrium Method): A known mass of soil with a known organic carbon content is equilibrated with an aqueous solution of the test substance of known concentration. The concentration of the substance remaining in the aqueous phase after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.
-
Apparatus:
-
Centrifuge tubes with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, GC-MS)
-
Total Organic Carbon (TOC) analyzer
-
-
Procedure:
-
Soil Characterization: The organic carbon content of the soil samples is determined using a TOC analyzer.
-
Experiment Setup: A known mass of soil is placed in a centrifuge tube with a known volume of an aqueous solution of the test substance.
-
Equilibration: The tubes are shaken in the dark at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: The tubes are centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of the test substance in the supernatant (aqueous phase) is measured.
-
Calculation:
-
The amount of substance adsorbed to the soil is calculated.
-
The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.
-
The Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).
-
-
Environmental Fate Modeling Pathway
The physicochemical properties detailed above are critical inputs for environmental fate models. The following diagram illustrates the logical relationships between these properties and the environmental partitioning of this compound.
Caption: Environmental fate pathways of TBBPA influenced by its physicochemical properties.
References
Tribromobisphenol A toxicokinetics and metabolism in rodent models
An In-depth Technical Guide on the Toxicokinetics and Metabolism of Tetrabromobisphenol A in Rodent Models
Executive Summary
Tetrabromobisphenol A (TBBP-A), a high-production-volume brominated flame retardant, undergoes rapid absorption from the gastrointestinal tract in rodent models, followed by extensive metabolism and swift elimination. Systemic bioavailability is generally low due to significant first-pass metabolism in the liver. The primary metabolic pathways involve conjugation to form TBBP-A-glucuronide and TBBP-A-sulfate. A minor pathway includes reductive debromination, producing metabolites such as tribromobisphenol A (TriBBPA). The predominant route of excretion for TBBP-A and its metabolites is through the feces, facilitated by significant biliary excretion and subsequent enterohepatic circulation. Urinary excretion is minimal. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of TBBP-A in various rodent models, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Absorption
Following oral administration in rodent models, TBBP-A is readily absorbed from the gastrointestinal tract.[1][2][3] However, the systemic bioavailability of the parent compound is low, with reports in male Fischer-344 rats as low as 1.6% and less than 5% in other rat studies.[1] This low bioavailability is attributed to extensive first-pass metabolism in the liver.
Peak plasma concentrations (Cmax) of TBBP-A are typically reached within a few hours post-administration. For instance, in male Sprague Dawley rats given a 300 mg/kg oral dose, Cmax was observed at 3 hours.[1] Similarly, female Wistar Han rats receiving a 250 mg/kg oral dose reached Cmax at 1.5 hours.
Dermal absorption of TBBP-A is significantly lower than oral absorption. Studies in Wistar rats with repeated dermal application showed that only about 3.3% to 11.2% of the dose was absorbed. In vitro studies using rat and human skin confirm that percutaneous penetration is limited.
Distribution
Once absorbed, TBBP-A and its metabolites are distributed to various tissues. The highest concentrations of TBBP-A-derived radioactivity are typically found in the intestines and liver. Following intraperitoneal injection in rats, the highest concentrations were detected in fat tissue, followed by the liver.
Tissue residues are generally low, with less than 0.1% of an administered oral dose detected in tissues 72 hours post-administration in female Wistar Han rats. In C57BL/6 mice, TBBP-A was detected in the liver, reaching a maximum concentration at 3 hours after dosing before declining.
Notably, TBBP-A and its debrominated metabolites, including TriBBPA, have been shown to transfer from dams to nursing pups via milk in mice, indicating a potential route of exposure for offspring.
Metabolism
The metabolism of TBBP-A in rodents proceeds through two primary pathways: conjugation (Phase II metabolism) and debromination.
3.1 Conjugation: The major metabolic route is the conjugation of the phenolic hydroxyl groups of TBBP-A with glucuronic acid and sulfate. This process, occurring primarily in the liver, results in the formation of TBBP-A-glucuronide and TBBP-A-sulfate. These water-soluble conjugates are the major metabolites found in plasma and are readily excreted in bile. Other detected metabolites in rats include a diglucuronide of TBBP-A and a mixed glucuronide-sulfate conjugate.
3.2 Debromination: A secondary, minor pathway involves the reductive debromination of TBBP-A. This process can be mediated by intestinal microflora and results in the formation of less-brominated analogues, including this compound (TriBBPA), dibromobisphenol A (DiBBPA), and monobromobisphenol A (MoBBPA). TriBBPA and its glucuronide conjugate have been identified in low concentrations in the blood of rats. In one study, approximately 10% of the radioactivity in the feces of rats administered TBBP-A was identified as TriBBPA.
Caption: Primary metabolic pathways of Tetrabromobisphenol A (TBBP-A) in rodent models.
Excretion
The primary route of elimination for TBBP-A and its metabolites in both rats and mice is via the feces.
-
Rats: Following oral administration, fecal excretion accounts for the vast majority of the dose, with studies reporting 91.7% to 98.8% of the dose eliminated in feces within 72 hours. Urinary excretion is a minor route, typically accounting for 0.2% to 2% of the dose.
-
Mice: A study in C57BL/6 mice showed that after 24 hours, 71% of the administered TBBP-A was found in the feces as the parent compound, with an additional 17.8% as conjugated metabolites.
4.1 Biliary Excretion and Enterohepatic Circulation: The high level of fecal excretion is driven by extensive biliary elimination of TBBP-A conjugates. Studies using bile-duct cannulated rats demonstrated that a significant portion of an oral dose (71.3%) is excreted into the bile, primarily as glucuronide and sulfate conjugates. The presence of the parent TBBP-A compound in the feces of conventional rats suggests that these conjugates are deconjugated by intestinal microflora, and the parent compound is then reabsorbed (enterohepatic circulation) or eliminated in the feces.
Caption: The overall disposition pathway of orally administered TBBP-A in rodents.
Quantitative Toxicokinetic Data
The following tables summarize key quantitative data from toxicokinetic studies of TBBP-A in rodent models.
Table 1: Toxicokinetic Parameters of TBBP-A in Rats Following a Single Oral Dose
| Parameter | Value | Dose (mg/kg) | Rat Strain / Sex | Reference |
|---|---|---|---|---|
| Cmax | 103 µmol/L | 300 | Sprague Dawley / Male | |
| 23 µmol/L | 200 | Sprague Dawley / Male | ||
| 34 µmol/L | 500 | Sprague Dawley / Male | ||
| 57 µmol/L | 1000 | Sprague Dawley / Male | ||
| Tmax | 3 h | 300 | Sprague Dawley / Male | |
| 1.5 h | 250 | Wistar Han / Female | ||
| 4.2 - 5 h | 200-1000 | Sprague Dawley / Male | ||
| Elimination Half-Life | 13 h | 300 | Sprague Dawley / Male | |
| 155 min (plasma) | 250 (oral) | Wistar Han / Female | ||
| Bioavailability (F) | < 0.05 | 250 | Wistar Han / Female |
| | 1.6% | 20 | Fischer-344 / Male | |
Table 2: Excretion of TBBP-A and Metabolites in Rodents (% of Administered Dose)
| Route | % of Dose | Time | Dose (mg/kg) | Model | Administration | Reference |
|---|---|---|---|---|---|---|
| Feces | 95.7 ± 3.5% | 72 h | 25 | Wistar Han Rat / F | Oral | |
| 94.3 ± 3.6% | 72 h | 250 | Wistar Han Rat / F | Oral | ||
| 98.8 ± 2.2% | 72 h | 1000 | Wistar Han Rat / F | Oral | ||
| 91.7% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral | ||
| 71% (parent) | 24 h | 100 µ g/mouse | C57BL/6 Mouse | Oral | ||
| 17.8% (conjugates) | 24 h | 100 µ g/mouse | C57BL/6 Mouse | Oral | ||
| 51-65% | 72 h | 250-1000 | Wistar Rat / F | Intraperitoneal | ||
| Urine | 0.2 - 2% | 72 h | 25-1000 | Wistar Han Rat / F | Oral | |
| 0.3% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral | ||
| < 0.1% | 72 h | 250-1000 | Wistar Rat / F | Intraperitoneal |
| Bile | 71.3% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral (cannulated) | |
Experimental Methodologies
The characterization of TBBP-A toxicokinetics relies on well-defined experimental protocols involving animal models, specific dosing regimens, and advanced analytical techniques.
6.1 Animal Models and Dosing
-
Species/Strains: Studies commonly employ rat strains such as Sprague-Dawley, Wistar Han, and Fischer-344, as well as C57BL/6 mice.
-
Administration: The primary route for toxicokinetic studies is oral gavage, using vehicles like corn oil. Intravenous (IV) administration is used to determine absolute bioavailability, and dermal application is used for absorption studies. Doses can range from low (2 mg/kg) to high (1000 mg/kg).
-
Housing: For excretion balance studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces.
6.2 Sample Collection
-
Blood/Plasma: Serial blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours and beyond) to determine the time-course of TBBP-A and metabolite concentrations.
-
Excreta: Urine and feces are collected daily for a period of 72 hours or more to perform mass balance analysis.
-
Bile: In specialized studies, the common bile duct is cannulated to collect bile and directly measure biliary excretion, which is crucial for understanding the primary elimination pathway.
-
Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, fat, kidney, intestine, etc.) are collected to assess distribution.
6.3 Analytical Methods
-
Radiolabeling: The use of 14C-labeled TBBP-A ([14C]-TBBP-A) is a common and powerful technique. It allows for the tracking of the total radioactivity, ensuring a complete mass balance of the administered dose across tissues, plasma, and excreta.
-
Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for separating and quantifying parent TBBP-A and its specific metabolites (e.g., glucuronide and sulfate conjugates, TriBBPA) in biological matrices.
-
Sample Preparation: Biological samples like plasma, urine, and tissue homogenates often require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and sometimes enzymatic hydrolysis (using enzymes like β-glucuronidase or sulfatase) to cleave conjugates and measure total aglycone concentrations.
Caption: A generalized experimental workflow for conducting toxicokinetic studies of TBBP-A in rodents.
References
In vitro assessment of tribromobisphenol A cytotoxicity and genotoxicity
An In-Depth Technical Guide on the In Vitro Assessment of Tribromobisphenol A Cytotoxicity and Genotoxicity
Disclaimer: Direct research on the in vitro cytotoxicity and genotoxicity of this compound (TBBPA) is limited. This guide provides a comprehensive overview based on available data for the closely related and extensively studied analogue, tetrabromobisphenol A (TBBPA), and 2,4,6-tribromophenol (2,4,6-TBP). The methodologies and potential mechanisms of toxicity are expected to be similar.
Introduction
This compound (TBBPA) is a brominated flame retardant (BFR) of significant interest to researchers, scientists, and drug development professionals due to its potential environmental and human health impacts. As a member of the bisphenol A (BPA) family, concerns exist regarding its endocrine-disrupting properties and other toxicological effects. In vitro assessment of its cytotoxicity and genotoxicity is a critical first step in characterizing its hazard profile and understanding its mechanisms of action. This technical guide provides a detailed overview of the key experimental protocols and data related to the in vitro evaluation of TBBPA and its analogues.
Cytotoxicity Assessment
The evaluation of cytotoxicity is fundamental to understanding the potential of a compound to cause cell death. Several in vitro assays are commonly employed to measure the viability and metabolic activity of cells exposed to TBBPA analogues.
Key Experimental Protocols
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[1]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., TBBPA analogues) for a specified duration (e.g., 24 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
2.1.2 Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.
-
Protocol:
-
Cell Culture and Exposure: Culture cells and expose them to the test compound as described for the MTT assay.
-
Collection of Supernatant: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.
-
2.1.3 CyQUANT® Direct Cell Proliferation Assay
This assay utilizes a cell-permeant DNA-binding dye to measure cell number.
-
Principle: The dye stains the DNA of all cells, and a background suppression reagent blocks the signal from dead cells with compromised membranes. The resulting fluorescence is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.
-
Reagent Addition: Add the CyQUANT® Direct reagent, which contains the DNA dye and background suppressor, to each well.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate filters.
-
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic effects of TBBPA and its analogues on various cell lines.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Tetrabromobisphenol A (TBBPA) | HTR-8/SVneo | CyQUANT | Cytotoxicity | 50 µM | Marked increase after 8, 16, and 24h | |
| Tetrabromobisphenol A (TBBPA) | HTR-8/SVneo | ATP level | Viability | 50 µM | 65-95% decrease at 8, 16, and 24h | |
| Dibromobisphenol A | HeLa | MTT | Viability | 10⁻⁴ M | 26.8% viability | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Calcein-AM/PI | Viability | 1-100 µg/mL | Concentration-dependent decrease | |
| Pentabromophenol (PBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Calcein-AM/PI | Viability | 1-100 µg/mL | Concentration-dependent decrease |
Genotoxicity Assessment
Genotoxicity assays are employed to detect DNA damage induced by chemical compounds. The comet assay is a widely used and sensitive method for this purpose.
Key Experimental Protocols
3.1.1 Alkaline Comet Assay
The alkaline comet assay (single-cell gel electrophoresis) is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Protocol:
-
Cell Preparation and Exposure: Isolate or culture cells (e.g., human peripheral blood mononuclear cells) and expose them to the test compound for a specific duration.
-
Slide Preparation: Mix the cells with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the comet tail.
-
Quantitative Data on Genotoxicity
The table below presents data on the genotoxic effects of TBBPA and related compounds.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Tetrabromobisphenol A (TBBPA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |
| Pentabromophenol (PBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |
| Tetrabromobisphenol S (TBBPS) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks |
Signaling Pathways and Mechanisms of Toxicity
The cytotoxicity and genotoxicity of TBBPA and its analogues are often linked to the induction of oxidative stress and apoptosis.
Oxidative Stress Induction
TBBPA and related compounds have been shown to increase the production of reactive oxygen species (ROS) in cells. This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Caption: TBBPA-induced oxidative stress pathway.
Apoptosis Induction
Exposure to TBBPA analogues can trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on 2,4,6-TBP and pentabromophenol suggest the involvement of the mitochondrial pathway.
References
Tribromobisphenol A (TBBPA) and its Interaction with Thyroid Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products including electronics, plastics, and textiles to reduce their flammability.[1][2] Its widespread use has led to its detection in various environmental matrices and human tissues, raising concerns about its potential impact on human health.[3][4] Structurally, TBBPA bears a resemblance to endogenous thyroid hormones (THs), particularly thyroxine (T4).[1] This structural similarity forms the basis of its potential to interfere with the thyroid hormone system, a critical regulator of metabolism, growth, and development.
This technical guide provides an in-depth analysis of the molecular interactions between TBBPA and thyroid hormone receptors (TRs). It synthesizes quantitative data from key studies, details common experimental protocols used to assess these interactions, and visualizes the underlying signaling pathways and experimental workflows.
Molecular Interaction with the Thyroid Hormone System
TBBPA disrupts the thyroid hormone system through multiple mechanisms, primarily by interacting with thyroid hormone receptors and transport proteins.
Competitive Binding to Thyroid Hormone Receptors (TRs)
The primary mechanism of TBBPA's interference is its ability to directly bind to thyroid hormone receptors (TRα and TRβ). TRs are nuclear receptors that, upon binding to thyroid hormones (primarily triiodothyronine, T3), regulate the transcription of target genes. TBBPA, due to its structural analogy to T3 and T4, can occupy the ligand-binding pocket of TRs. This competitive binding has been demonstrated in various in vitro assays. Studies have shown that TBBPA and its halogenated derivatives, like tetrachlorobisphenol A (TCBPA), can markedly inhibit the binding of T3 to its receptor in the micromolar concentration range.
Agonistic and Antagonistic Activity
The functional consequence of TBBPA binding to TRs is complex, with studies reporting both agonistic (thyroid hormone-like) and antagonistic (thyroid hormone-inhibiting) activities.
-
Antagonistic Effects: Several studies have demonstrated that TBBPA can act as a TR antagonist. In reporter gene assays using various cell lines, TBBPA has been shown to inhibit T3-induced transcriptional activity. For instance, in a reporter assay using a Chinese hamster ovary cell line (CHO-K1), TBBPA showed significant anti-thyroid hormone effects on T3 activity in the concentration range of 3 x 10⁻⁶ to 5 x 10⁻⁵ M. This antagonistic action is a key component of its endocrine-disrupting potential.
-
Agonistic Effects: Conversely, other studies suggest that TBBPA can act as a weak thyroid hormone agonist. For example, TBBPA has been shown to enhance the proliferation of rat pituitary GH3 cells, a cell line that grows in response to thyroid hormones, and to stimulate their production of growth hormone at concentrations from 1 x 10⁻⁶ to 1 x 10⁻⁴ M. The nature of TBBPA's effect—whether agonistic or antagonistic—can depend on the specific cellular context, the concentration of TBBPA, and the levels of endogenous thyroid hormones.
Interaction with Thyroid Hormone Transport Proteins
Beyond direct receptor interaction, TBBPA also significantly interferes with thyroid hormone transport in the bloodstream. It binds with high affinity to transthyretin (TTR), a key transport protein for thyroid hormones, particularly T4. Some studies suggest TBBPA's binding potency to TTR is even greater than that of T4 itself. By competitively displacing T4 from TTR, TBBPA can disrupt thyroid hormone homeostasis. However, TBBPA does not appear to bind significantly to another major thyroid hormone transport protein, thyroxine-binding globulin (TBG).
Quantitative Data on TBBPA-Thyroid Receptor Interaction
The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of TBBPA's binding affinity and functional activity.
Table 1: Binding Affinity of TBBPA to Thyroid Hormone Receptors and Transport Proteins
| Compound | Target Protein | Assay Type | IC50 Value (µM) | Reference |
| TBBPA | Mammalian Thyroid Hormone Receptor (TR) | Competitive Binding | 3.5 | |
| TBBPA | Human Transthyretin (TTR) | Fluorescence Competitive Binding | ~0.2 | |
| TBBPA | Human Thyroid Hormone Receptor α-LBD | Fluorescence Competitive Binding | IC20: 4.0 - 50.0 | |
| TBBPA | Human Thyroid Hormone Receptor β-LBD | Fluorescence Competitive Binding | IC20: 4.0 - 50.0 | |
| TBBPA-MAE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | 0.1 | |
| TBBPA-MGE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | ~0.4 | |
| TBBPA-MDBPE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | 1.0 |
IC50: Half maximal inhibitory concentration. IC20: 20% maximal inhibitory concentration. LBD: Ligand-Binding Domain.
Table 2: Functional Agonist and Antagonist Activity of TBBPA
| Compound | Assay Type | Cell Line | Activity Type | EC50 / IC50 Value (µM) | Reference |
| TBBPA | Reporter Gene Assay | CV-1 | Antagonist | - | |
| TCBPA | Reporter Gene Assay | CV-1 | Antagonist | - | |
| Bisphenol A (BPA) | Reporter Gene Assay | CV-1 | Antagonist | IC50: 16.4 | |
| TBBPA | T-Screen (Cell Proliferation) | GH3 | Agonist | Effective at 10 µM | |
| TBBPA | Reporter Gene Assay | CHO-K1 | Antagonist | Effective at 3-50 µM | |
| TBBPA | Luciferase Reporter Assay | - | Antagonist | IC50: 22.8 |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Experimental Protocols
The characterization of TBBPA's interaction with thyroid hormone receptors relies on a suite of specialized in vitro and in vivo assays.
Competitive Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a receptor or transport protein.
Protocol: Fluorescence Polarization-Based Competitive Binding Assay
-
Reagents and Preparation:
-
Target Protein: Recombinant human TRα-LBD, TRβ-LBD, or TTR.
-
Fluorescent Probe: A fluorescently labeled thyroid hormone, such as fluorescein-T3 (F-T3) or fluorescein-T4 (F-T4).
-
Test Compound: TBBPA and other compounds of interest, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically a potassium phosphate buffer with potassium chloride and EDTA (e.g., 50 mM potassium phosphate, 150 mM KCl, 0.5 mM EDTA, pH 7.5).
-
-
Assay Procedure:
-
A fixed concentration of the target protein (e.g., 200 nM TR-LBD or TTR) and the fluorescent probe (e.g., 50 nM F-T3 or F-T4) are incubated together in the assay buffer.
-
Varying concentrations of the test compound (TBBPA) are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a suitable plate reader.
-
-
Principle and Data Analysis:
-
When the small fluorescent probe binds to the large target protein, its rotation slows, and the fluorescence polarization is high.
-
If the test compound competes with the probe for binding to the protein, the probe is displaced, tumbles more freely in solution, and the fluorescence polarization decreases.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
IC50 values are calculated from the resulting dose-response curve, representing the concentration of the test compound required to displace 50% of the bound fluorescent probe.
-
Reporter Gene Assays
These cell-based assays measure the functional outcome of receptor binding, determining whether a compound acts as an agonist or antagonist.
Protocol: TR-Mediated Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., CV-1, HepG2, CHO-K1) is cultured under standard conditions.
-
Cells are transiently transfected with two plasmids:
-
An expression vector for a thyroid hormone receptor (e.g., TRβ1).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with thyroid hormone response elements (TREs).
-
-
-
Assay Procedure:
-
After transfection, cells are seeded into multi-well plates.
-
For Agonist Testing: Cells are treated with varying concentrations of the test compound (TBBPA).
-
For Antagonist Testing: Cells are co-treated with a fixed concentration of T3 (to activate the receptor) and varying concentrations of the test compound.
-
Cells are incubated for a set period (e.g., 24-48 hours) to allow for gene expression.
-
-
Data Acquisition and Analysis:
-
Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after adding a luciferin substrate.
-
Luciferase activity is normalized to a control (e.g., total protein concentration or co-expressed β-galactosidase).
-
For agonist activity, EC50 values are determined from the dose-response curve.
-
For antagonist activity, IC50 values are calculated, representing the concentration of TBBPA that inhibits 50% of the T3-induced luciferase expression.
-
Cell Proliferation Assays (T-Screen)
This assay uses a cell line whose proliferation is dependent on thyroid hormones to screen for compounds with thyroid-like activity.
Protocol: GH3 Cell Proliferation T-Screen Assay
-
Cell Culture:
-
Rat pituitary tumor cells (GH3) are cultured in a specific medium (e.g., Ham's F-12K) supplemented with hormone-stripped serum to remove endogenous thyroid hormones.
-
-
Assay Procedure:
-
Cells are seeded in multi-well plates in the hormone-stripped medium.
-
They are then treated with varying concentrations of the test compound (TBBPA), a positive control (T3), and a negative control (vehicle).
-
The cells are incubated for several days (e.g., 4-6 days) to allow for proliferation.
-
-
Data Analysis:
-
Cell proliferation is quantified using various methods, such as the MTT assay, crystal violet staining, or by measuring DNA content.
-
An increase in cell number compared to the negative control indicates agonistic, thyroid hormone-like activity.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) help to illustrate the complex interactions and experimental processes.
Thyroid Hormone Signaling Pathway
The canonical pathway involves the transport of thyroid hormones into the cell, binding to nuclear TRs, and subsequent regulation of gene expression.
Caption: Canonical Thyroid Hormone Signaling Pathway.
TBBPA Interference with Thyroid Signaling
This diagram shows the points at which TBBPA disrupts the normal thyroid hormone signaling cascade.
Caption: TBBPA's dual interference with TTR and TRs.
Experimental Workflow for In Vitro Analysis
This flowchart outlines the logical progression of in vitro experiments to characterize a potential thyroid-disrupting chemical.
References
- 1. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrabromobisphenol-a-tbbpa-a-controversial-environmental-pollutant - Ask this paper | Bohrium [bohrium.com]
Navigating the Environmental Fate of Tetrabromobisphenol A (TBBPA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA), in soil and water. Understanding the transformation and fate of TBBPA is critical for assessing its environmental risk and developing effective remediation strategies. This document synthesizes current scientific findings on its degradation mechanisms, key metabolites, and the methodologies used to study these processes.
Degradation of TBBPA in Soil
The fate of TBBPA in soil is governed by a complex interplay of biotic and abiotic processes, with microbial activity playing a predominant role. The degradation pathways are significantly influenced by the redox conditions of the soil environment, primarily categorized as anaerobic and aerobic degradation.
Anaerobic Degradation in Soil
Under anaerobic conditions, typically found in submerged soils, sediments, and deeper soil layers, the primary degradation pathway for TBBPA is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated bisphenol A (BPA) analogues and ultimately BPA itself.
Several studies have demonstrated that TBBPA can be completely dehalogenated to BPA under both methanogenic and sulfate-reducing conditions in anoxic sediments[1]. The process is microbially mediated, with species from the genus Dehalobacter implicated in this transformation. These bacteria exhibit a growth yield correlated with the release of bromide ions, suggesting their direct involvement in the dehalogenation of TBBPA[2]. However, the resulting product, BPA, is known to be persistent under anaerobic conditions[1][2].
A sequential anaerobic-aerobic process has been proposed as an effective strategy for the complete mineralization of TBBPA in contaminated soils[2]. In this two-step process, anaerobic conditions facilitate the reductive debromination of TBBPA to BPA, which is then subsequently degraded under aerobic conditions.
Aerobic Degradation in Soil
In oxic soil environments, the degradation of TBBPA is more complex, involving several interconnected pathways. While TBBPA is generally more resistant to aerobic degradation compared to anaerobic debromination, various microbial consortia and specific bacterial strains have been shown to transform it.
Key aerobic degradation pathways identified include:
-
Oxidative skeletal cleavage: This involves the breakdown of the TBBPA molecule's carbon structure.
-
O-methylation: The addition of a methyl group to the hydroxyl groups of TBBPA.
-
Type II ipso-substitution: The replacement of a bromine atom with another substituent.
-
Reductive debromination: This can also occur to some extent under aerobic conditions.
Studies have shown that in unplanted submerged soil with an anoxic-oxic interface, TBBPA can dissipate with a half-life of approximately 20.8 days, with about 11.5% being mineralized to CO2. The presence of wetland plants like rice and reed can significantly influence these processes, for instance by stimulating debromination and O-methylation.
Several bacterial genera have been identified as capable of aerobically degrading TBBPA, often through co-metabolism. These include Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, and Limnobacter. For example, Alteromonas macleodii strain GCW has been shown to achieve approximately 90% degradation of TBBPA within 10 days under aerobic cometabolic conditions. The degradation by this strain involves β-scission, debromination, and nitration routes.
Degradation of TBBPA in Water
In aquatic environments, the degradation of TBBPA is primarily driven by photolysis and, to a lesser extent, by microbial activity and other abiotic transformations.
Photodegradation
Photodegradation, or photolysis, is a major abiotic pathway for the transformation of TBBPA in water. This process is initiated by the absorption of sunlight, leading to the breakdown of the TBBPA molecule. The efficiency of photodegradation is influenced by factors such as pH, the presence of dissolved organic matter (DOM), and the availability of reactive oxygen species (ROS).
The rate of TBBPA decomposition is significantly higher at alkaline pH. For instance, the phototransformation rate accelerates with increasing pH. The process involves both direct photolysis, through the cleavage of C-Br and C-C bonds, and indirect photodegradation mediated by ROS such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide radicals (O₂•⁻). The presence of humic acid, a component of DOM, can act as a photosensitizer, promoting the generation of these ROS and thus enhancing the degradation of TBBPA.
Key photodegradation products of TBBPA in water include various isopropyl phenol derivatives, 2,6-dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dienone, and hydroxyl-tribromobisphenol A.
Abiotic Methylation
Another abiotic transformation pathway for TBBPA in aqueous environments is methylation, which can be mediated by naturally occurring compounds like methyl iodide (CH₃I). This reaction can occur under both light and dark conditions and is influenced by pH, temperature, and the concentration of natural organic matter (NOM). This process leads to the formation of TBBPA mono- and di-methyl ethers (TBBPA MME and TBBPA DME). Abiotic methylation can be a significant pathway for the formation of these methylated derivatives in the environment.
Quantitative Data on TBBPA Degradation
The following tables summarize quantitative data on the degradation of TBBPA in soil and water from various studies.
Table 1: Degradation of TBBPA in Soil
| Condition | Matrix | Half-life (t₁/₂) | Degradation/Removal Efficiency | Mineralization | Key Metabolites | Reference |
| Anaerobic | Sand/soil columns | - | 95.11% debrominated to BPA in 42 days | - | Bisphenol A (BPA) | |
| Anaerobic | Submerged soil | 20.8 days | - | 11.5% | Debrominated products, O-methylated products | |
| Aerobic | Sand/soil columns | - | 85.57% of BPA degraded after inoculation | - | - | |
| Aerobic | Submerged soil with reed | 11.4 days | - | Reduced | Monomethyl TBBPA | |
| Aerobic Cometabolism | Marine consortia | - | ~60% removal | - | Isopropylphenol derivatives | |
| Aerobic Cometabolism | Alteromonas macleodii strain GCW | - | ~90% degradation in 10 days | - | Debrominated and nitrated products | |
| Oxic | Silty clay soil | 14.6 days | - | 9.2% of bound residues after 231 days | TBBPA monomethyl and dimethyl ether |
Table 2: Degradation of TBBPA in Water/Sediment
| Condition | Matrix | Half-life (t₁/₂) | Degradation/Removal Efficiency | Mineralization | Key Metabolites | Reference |
| Anaerobic | Estuarine sediment | - | Complete dehalogenation to BPA | No further degradation of BPA | Bisphenol A (BPA) | |
| Anoxic | River sediment | 16.0 - 84.1 days | - | - | Tri-BBPA, mono-BBPA, BPA | |
| Photodegradation (UV) | Aqueous solution | - | Follows first-order kinetics | - | 2,6-dibromophenol, 2,4-dibromo-4-isopropyl-phenol | |
| Ozonation | Water (pH 8.0) | < 6 minutes | 100% removal of 100 mg/L TBBPA | - | Organic intermediates | |
| Photocatalysis (μ-Fe₃O₄) | Aqueous solution | - | ~90% removal in 10 minutes | - | Low molecular weight fractions |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of TBBPA degradation.
Soil Microcosm Experiment for Biodegradation Studies
Objective: To assess the biodegradation of TBBPA in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
¹⁴C-labeled or non-labeled TBBPA
-
Sterile glass jars or containers for microcosms
-
Mineral salts medium (if applicable)
-
Bacterial inoculum (if bioaugmenting)
-
Incubator
Procedure:
-
Microcosm Setup: A defined amount of soil (e.g., 700 g) is placed into sterile glass jars. For anaerobic studies, the soil is typically submerged with sterile, deoxygenated water to create an anoxic environment. For aerobic studies, the soil moisture is adjusted to a specific water holding capacity (e.g., 60-70%).
-
Spiking: TBBPA, often dissolved in a suitable solvent, is added to the soil to achieve the desired initial concentration (e.g., 20 mg/kg). For mineralization studies, ¹⁴C-labeled TBBPA is used.
-
Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 25°C). For aerobic studies, the containers are loosely capped to allow for air exchange. For anaerobic studies, the containers are sealed.
-
Sampling: Soil samples are collected at regular intervals over the course of the experiment.
-
Extraction and Analysis: TBBPA and its metabolites are extracted from the soil samples using methods like accelerated solvent extraction (ASE) or sonication with an appropriate solvent mixture (e.g., dichloromethane:methanol). The extracts are then cleaned up using solid-phase extraction (SPE) and analyzed by HPLC-MS/MS or GC-MS after derivatization.
-
Mineralization Measurement: For studies with ¹⁴C-TBBPA, the evolved ¹⁴CO₂ is trapped in a soda lime or sodium hydroxide solution and quantified by liquid scintillation counting to determine the extent of mineralization.
Aqueous Photodegradation Experiment
Objective: To investigate the photodegradation of TBBPA in water under simulated or natural sunlight.
Materials:
-
Quartz or borosilicate glass reaction vessels
-
UV lamp or solar simulator
-
TBBPA stock solution
-
pH buffers
-
Dissolved organic matter (e.g., humic acid) if studying indirect photolysis
-
HPLC-UV or HPLC-MS/MS system
Procedure:
-
Solution Preparation: An aqueous solution of TBBPA at a known concentration is prepared in high-purity water. The pH is adjusted using appropriate buffers. For indirect photolysis studies, a photosensitizer like humic acid is added.
-
Irradiation: The solution in the reaction vessel is exposed to a light source (e.g., UV lamp) with a specific wavelength and intensity. The temperature is maintained at a constant level.
-
Sampling: Aliquots of the solution are collected at different time points during the irradiation.
-
Analysis: The concentration of TBBPA and its photodegradation products in the samples is determined using HPLC-UV or HPLC-MS/MS.
-
Kinetic Analysis: The degradation rate and half-life of TBBPA are calculated from the concentration-time data, often fitting to a first-order kinetic model.
Analytical Methods for TBBPA and Metabolites
4.3.1. Extraction from Soil and Sediment
-
Accelerated Solvent Extraction (ASE): This is a common method for extracting TBBPA and its derivatives from solid matrices. Soil or sediment samples are packed into an extraction cell and extracted with a solvent mixture (e.g., dichloromethane:methanol) at elevated temperature and pressure.
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample with a solid support (e.g., C18) and then eluting the analytes with a suitable solvent. It combines extraction and cleanup into a single step.
4.3.2. Extraction from Water
-
Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid sorbent (e.g., HLB or C18) that retains TBBPA and its metabolites. The analytes are then eluted with a small volume of an organic solvent.
-
Dispersive Solid-Phase Extraction (d-SPE): A sorbent is added directly to the water sample, and after a period of mixing, the sorbent with the adsorbed analytes is separated by centrifugation. This method is often faster than traditional SPE.
4.3.3. Instrumental Analysis
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used technique for the quantification of TBBPA and its polar metabolites in environmental samples. It offers high sensitivity and selectivity. Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with additives like acetic acid or ammonium acetate to improve ionization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for TBBPA analysis, but it requires a derivatization step to make the polar TBBPA molecule volatile. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize the hydroxyl groups of TBBPA before GC analysis.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of TBBPA and a typical experimental workflow for its analysis.
References
Bioaccumulation Potential of Tetrabromobisphenol A (TBBPA) in Aquatic Organisms: A Technical Guide
Introduction
Tetrabromobisphenol A (TBBPA) is one of the most widely produced brominated flame retardants (BFRs) globally, utilized extensively in electronic equipment, plastics, and textiles to reduce flammability.[1] Its widespread use and persistence have led to its detection in various environmental compartments, including water, sediment, and aquatic biota.[2][3] Due to its lipophilic nature, there are concerns about its potential to bioaccumulate and biomagnify within aquatic food webs, posing a risk to ecosystem health and potentially human health through seafood consumption.[1] This technical guide provides a comprehensive overview of the bioaccumulation potential of TBBPA in aquatic organisms, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Bioaccumulation and Bioconcentration Data
TBBPA is absorbed and accumulates in a variety of aquatic organisms, though its potential for high-level bioaccumulation is often mitigated by rapid metabolism and elimination.[2] Studies have shown that while TBBPA can be quickly absorbed, it generally does not persist at high concentrations in many species, with half-lives often being less than 24 hours.
Bioconcentration Factors (BCFs)
The Bioconcentration Factor (BCF) is a key metric for assessing the accumulation of a chemical from water into an aquatic organism. A BCF below 1,000 suggests a low potential for bioconcentration. TBBPA generally exhibits BCF values below this threshold in fish, indicating it does not significantly bioconcentrate.
| Species | BCF Value | Tissue | Reference |
| Japanese Carp (Cyprinus carpio) | 30 - 485 | Whole Body | |
| Fathead Minnow (Pimephales promelas) | 307 | Whole Body | |
| Fathead Minnow (Pimephales promelas) | 1200 | Whole Body | |
| Bluegill Sunfish (Lepomis macrochirus) | 20 | Edible Tissue | |
| Bluegill Sunfish (Lepomis macrochirus) | 170 | Visceral Tissue | |
| Various Fish Species (Chaohu Lake) | 9.56 - 22.64 | Whole Body | |
| Laboratory Fish-Water System | 33.98 L/kg (after 50 days) | Whole Body |
Bioaccumulation Factors (BAFs) and Tissue Distribution
Bioaccumulation considers uptake from all environmental sources, including water, diet, and sediment. Field studies have provided insights into TBBPA's behavior in complex ecosystems. Tissue-specific analysis reveals that TBBPA distribution is not uniform, with higher concentrations often found in metabolically active organs like the liver and kidney.
| Species | Tissue | Concentration (ng/g) | Basis | Reference |
| Five Fish Species (Chaohu Lake) | Whole Body | 4.70 - 11.20 | Dry Weight | |
| Kidney | Highest Concentration | Dry Weight | ||
| Liver, Gill | High Concentration | Dry Weight | ||
| Fat, Muscle | Low Concentration | Dry Weight | ||
| Mud Carp (Cirrhinus molitorella) | Liver, Fat | 2.85, 2.60 | Wet Weight | |
| Gill | 1.42 | Wet Weight | ||
| Muscle | 0.03 | Wet Weight | ||
| Northern Snakehead (Ophicephalus argus) | Whole Body | 0.04 - 1.30 | Wet Weight |
Note: A field study at an e-waste recycling site in South China found that the bioaccumulation factors (BAFs) of TBBPA in aquatic species were observable, with invertebrates like the Chinese mystery snail and prawn showing notable accumulation.
Toxicokinetic Parameters
Toxicokinetic studies describe the time course of absorption, distribution, metabolism, and excretion of a substance. For TBBPA, these studies indicate rapid uptake and elimination in many aquatic species.
| Species | Parameter | Value | Reference |
| Scallop (Chlamys farreri) | Time to Steady State | ~3 days | |
| Fathead Minnow (Pimephales promelas) | Time to Steady State | 4 days | |
| Half-life (t½) | < 1 day | ||
| Bluegill Sunfish (Lepomis macrochirus) | Time to Steady State | 3 - 7 days | |
| Half-life (t½) | < 24 hours | ||
| Zebrafish (Danio rerio) | Half-life (t½) | 22.65 - 24 hours | |
| Various Aquatic Organisms | Bioaccumulation Rate | 19.33% | |
| Metabolism Rate | 8.88% |
Experimental Methodologies
A variety of experimental designs have been employed to assess the bioaccumulation of TBBPA. These range from controlled laboratory exposures to field sampling in contaminated areas.
Laboratory Bioaccumulation Protocol (Fish)
This protocol is a generalized representation based on studies with species like zebrafish and fathead minnows.
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, pH, light cycle) in clean, aerated water for a minimum of two weeks.
-
Exposure Phase: A static or semi-static renewal system is used. Fish are exposed to a constant, sublethal concentration of TBBPA dissolved in the water. A solvent control (e.g., DMSO) is run in parallel. Exposure duration can range from several days to weeks, until a steady state is reached.
-
Sampling (Uptake): Subgroups of fish are sampled at predetermined time points (e.g., 1, 2, 4, 7, 14, 28 days) during the exposure phase.
-
Depuration Phase: Remaining fish are transferred to clean, TBBPA-free water.
-
Sampling (Depuration): Fish are sampled at time points during the depuration phase to determine the elimination rate and half-life.
-
Tissue Analysis: Whole fish or dissected tissues (liver, muscle, gill, etc.) are homogenized and extracted. Common extraction techniques include liquid-liquid extraction or solid-phase extraction (SPE).
-
Quantification: TBBPA concentrations in the extracts are quantified using analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
References
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Brominated Bisphenol A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA), a ubiquitous compound in modern manufacturing, has long been scrutinized for its endocrine-disrupting properties. As regulatory pressures and public concern have mounted, the chemical industry has pivoted to a variety of BPA analogues. Among these, brominated bisphenol A derivatives have found extensive use as flame retardants, incorporated into everything from electronics to textiles. However, the structural similarity of these brominated analogues to BPA raises significant questions about their own biological activities and potential health risks. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated bisphenol A analogues, with a focus on their interactions with key nuclear receptors and the resultant cellular and physiological effects. Through a comprehensive review of the current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate the complex toxicological landscape of these compounds.
Data Presentation: Quantitative Analysis of Receptor Interactions
The biological activity of brominated BPA analogues is intrinsically linked to their ability to interact with various nuclear receptors, thereby mimicking or antagonizing the actions of endogenous hormones. The following tables summarize the quantitative data on the interactions of these compounds with the Estrogen Receptor (ER), Androgen Receptor (AR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Table 1: Estrogenic Activity of Brominated Bisphenol A Analogues
| Compound | Estrogen Receptor Binding Affinity (IC50) | Relative Binding Affinity (RBA) vs. Estradiol | MCF-7 Cell Proliferation (EC50) | Reference(s) |
| Bisphenol A (BPA) | ~1-10 µM | 0.01 - 0.1% | ~1 µM | [1][2] |
| Monobromobisphenol A (MBBPA) | Lower than TBBPA | Higher than TBBPA | More potent than TBBPA | [1] |
| Dibromobisphenol A (DBBPA) | Lower than TBBPA | Higher than TBBPA | More potent than TBBPA | [1] |
| Tribromobisphenol A (TrBBPA) | Lower than TBBPA | Higher than TBBPA | More potent than TBBPA | [1] |
| Tetrabromobisphenol A (TBBPA) | ~10-100 µM | 0.001 - 0.01% | Least potent of brominated analogues |
Note: The estrogenic potency of brominated BPA analogues generally decreases with an increasing number of bromine substitutions.
Table 2: Androgen, Thyroid, and PPARγ Receptor Activity of Brominated Bisphenol A Analogues
| Compound | Receptor Target | Activity | Quantitative Data (IC50/EC50) | Reference(s) |
| Tetrabromobisphenol A (TBBPA) | Androgen Receptor (AR) | Antagonist | Inactive in some assays | |
| Tetrachlorobisphenol A (TCBPA) | Androgen Receptor (AR) | Antagonist | IC50: 10.45 µM | |
| Tetrabromobisphenol A (TBBPA) | Thyroid Hormone Receptor (TR) | Agonist/Antagonist | Inhibits T3 binding (10⁻⁷ - 10⁻⁴ M) | |
| Tetrachlorobisphenol A (TCBPA) | Thyroid Hormone Receptor (TR) | Agonist/Antagonist | Inhibits T3 binding (10⁻⁷ - 10⁻⁴ M) | |
| Tetrabromobisphenol A (TBBPA) | PPARγ | Agonist | IC50 for [³H]-rosiglitazone binding: 0.7 µM | |
| Tetrachlorobisphenol A (TCBPA) | PPARγ | Agonist | IC50 for [³H]-rosiglitazone binding: 6.0 µM |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and future research. The following sections detail the protocols for the key experiments cited.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Test compounds (brominated BPA analogues)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Binding Assay: A constant amount of uterine cytosol and a fixed concentration of [³H]-17β-estradiol are incubated with increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by adding a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is washed to remove unbound radioligand.
-
Quantification: The radioactivity of the hydroxylapatite pellet is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific [³H]-17β-estradiol binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This bioassay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)
-
Test compounds
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Culture: MCF-7 cells are maintained in standard culture medium. Prior to the assay, they are switched to hormone-free medium to deplete endogenous estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at a low density in hormone-free medium.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds for a period of 6 days.
-
Cell Proliferation Measurement: At the end of the incubation period, cell proliferation is assessed using a cell viability assay such as the MTT assay. The absorbance is measured using a plate reader.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to that in the hormone-free control. The EC50 value (the concentration that produces 50% of the maximal proliferative response) is determined.
Androgen Receptor (AR) Reporter Gene Assay
This assay is used to determine if a compound can act as an agonist or antagonist of the androgen receptor.
Materials:
-
A suitable cell line (e.g., PC-3) that does not endogenously express the AR.
-
An AR expression vector.
-
A reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Dihydrotestosterone (DHT) as a reference agonist.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: The cells are co-transfected with the AR expression vector and the ARE-reporter plasmid.
-
Treatment: After transfection, the cells are treated with the test compounds in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: For agonist activity, the fold induction of luciferase activity compared to the vehicle control is calculated. For antagonist activity, the percentage inhibition of DHT-induced luciferase activity is determined. IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by brominated BPA analogues, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Estrogen Receptor Signaling Pathway Activation by Brominated BPA Analogues.
Caption: Experimental Workflow for Assessing Androgen Receptor Antagonism.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by TBBPA.
Conclusion
The structure-activity relationship of brominated bisphenol A analogues is a complex and multifaceted field of study. The evidence presented in this guide clearly indicates that these compounds are not inert substitutes for BPA and possess a range of endocrine-disrupting activities. The degree of bromination appears to be a key determinant of their biological effects, with a general trend of decreasing estrogenic potency as the number of bromine atoms increases. However, these same highly brominated compounds, such as TBBPA, exhibit significant activity towards other nuclear receptors like PPARγ and the thyroid hormone receptor.
This guide has provided a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in this field. The visualized signaling pathways offer a framework for understanding the molecular mechanisms at play. It is imperative that future research continues to elucidate the full spectrum of activities of these widely used chemicals, considering not only their individual effects but also the potential for complex interactions in biological systems. A thorough understanding of the SAR of brominated BPA analogues is essential for accurate risk assessment and the development of safer alternatives, ensuring the protection of human health and the environment.
References
- 1. Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supplemental Materials - NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tribromobisphenol A: An In-Depth Technical Guide on its Formation as a Metabolite of Tetrabromobisphenol A and its Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabromobisphenol A (TBBPA), a widely utilized brominated flame retardant, is subject to metabolic transformation in biological systems and the environment, leading to the formation of various derivatives, including tribromobisphenol A (TrBPA). This technical guide provides a comprehensive overview of the metabolic conversion of TBBPA to TrBPA, focusing on the enzymatic processes, quantitative analysis, and the subsequent impact on key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in toxicology, pharmacology, and drug development by consolidating current knowledge, presenting detailed experimental methodologies, and visualizing complex biological interactions.
Introduction
Tetrabromobisphenol A (TBBPA) is a high-production-volume chemical used extensively as a flame retardant in a variety of consumer and industrial products. Due to its widespread use, there is growing concern about its environmental persistence and potential adverse health effects. TBBPA can undergo metabolic alterations within organisms, leading to the formation of metabolites with potentially different toxicological profiles. One such significant metabolite is this compound (TrBPA), formed through the reductive debromination of TBBPA. Understanding the formation of TrBPA and its biological activity is crucial for a comprehensive risk assessment of TBBPA exposure.
Metabolic Transformation of TBBPA to TrBPA
The primary pathway for the formation of TrBPA from TBBPA is through reductive debromination, a process that can be mediated by anaerobic microorganisms, such as those found in the gut microbiota.[1] This transformation involves the removal of a bromine atom from the TBBPA molecule. While TBBPA itself is also metabolized through conjugation reactions in the liver, such as glucuronidation and sulfation, the formation of debrominated metabolites like TrBPA represents a significant metabolic route that can alter the biological activity of the parent compound.[1]
Below is a diagram illustrating the metabolic conversion of TBBPA.
References
Methodological & Application
Application Notes and Protocols for the Detection of Tribromobisphenol A in Human Serum
These application notes provide detailed methodologies for the quantitative analysis of tribromobisphenol A (TBBPA), a brominated flame retardant, in human serum. The protocols are intended for researchers, scientists, and professionals in drug development and environmental health monitoring. The methods described below utilize advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to achieve high sensitivity and specificity.
Overview of Analytical Methods
The determination of TBBPA in human serum requires robust analytical methods capable of detecting trace levels of the analyte in a complex biological matrix. The primary methods employed are LC-MS/MS and GC-MS, each offering distinct advantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct determination of TBBPA. It often involves a simple sample preparation procedure, such as solid-phase extraction (SPE), to isolate the analyte from serum components. The use of a triple quadrupole mass spectrometer allows for selective reaction monitoring (SRM), enhancing the signal-to-noise ratio and providing accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for TBBPA analysis. However, due to the low volatility and polar nature of TBBPA, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for gas chromatography. Electron capture negative ionization (ECNI) is often used as the ionization source to achieve high sensitivity for halogenated compounds like TBBPA.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for the detection of TBBPA and other relevant bisphenols in human serum.
Table 1: Performance of LC-MS/MS Methods for Bisphenol Analysis in Human Serum
| Analyte | Method | Sample Volume | LOQ | Recovery | Reference |
| Tetrabromobisphenol A (TBBPA) | LC-ESI-MS/MS | 5 g | 4.1 pg/g | >83.3% | [1][2] |
| Bisphenol A (BPA) | LC-MS/MS | - | 0.01 ng/mL | 80 ± 13% | [3] |
| BPA Analogues (11 total) | HPLC-MS/MS | 500 µL | 0.024 - 0.12 ng/mL | 88 - 138% | [4] |
| BPA and Metabolites | LC/MS | - | - | - | [5] |
Table 2: Performance of GC-MS Methods for Bisphenol Analysis in Human Serum
| Analyte | Method | Sample Volume | LOQ | Recovery | Reference |
| Tetrabromobisphenol A (TBBPA) | GC-ECNI/MS | - | 0.05 ng/mL | - | |
| Bisphenol A (BPA) | GC/MS (NCI) | - | 5 pg/mL (instrumental) | 101.0 ± 4.63% (at 1 pg/mL spike) |
Table 3: Performance of Other Analytical Methods
| Analyte | Method | Sample Type | LOQ | Detection Range | Reference |
| Bisphenol A (BPA) | HPLC-ED | Serum | 0.05 ng/mL | - | |
| Bisphenol A (BPA) | ELISA | Serum, Plasma | - | 10-100,000 pg/mL |
Experimental Protocols
Protocol 1: Determination of TBBPA by LC-MS/MS
This protocol is based on the method described by Hayama et al. (2004) for the determination of TBBPA in human serum.
3.1.1. Materials and Reagents
-
Human serum
-
Tetrabromobisphenol A (TBBPA) standard
-
¹³C₁₂-TBBPA (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges: Reversed-phase (e.g., C18) and Normal-phase
3.1.2. Sample Preparation
-
Spiking: Spike a known amount of ¹³C₁₂-TBBPA internal standard into the human serum sample (e.g., 5 g).
-
Purification and Concentration:
-
Perform an initial solid-phase extraction using a reversed-phase SPE cartridge to capture TBBPA and the internal standard.
-
Elute the analytes from the reversed-phase cartridge.
-
Further purify the eluate using a normal-phase SPE cartridge.
-
Elute the purified fraction and concentrate it to a suitable volume for LC-MS/MS analysis.
-
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water, methanol, and acetonitrile.
-
Injection Volume: Appropriate for the instrument's sensitivity.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. Monitor the specific precursor-to-product ion transitions for both TBBPA and ¹³C₁₂-TBBPA.
-
3.1.4. Quantification
-
Construct a calibration curve using standard solutions of TBBPA.
-
Calculate the concentration of TBBPA in the serum sample by comparing the peak area ratio of TBBPA to the ¹³C₁₂-TBBPA internal standard against the calibration curve.
Protocol 2: Determination of TBBPA by GC-ECNI/MS
This protocol is based on the method by Covaci et al. (2008) for the simultaneous determination of BPA, triclosan, and TBBPA in human serum.
3.2.1. Materials and Reagents
-
Human serum
-
TBBPA standard
-
Formic acid
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Potassium carbonate (K₂CO₃) solution (3%)
-
Pentafluoropropionic acid anhydride (PFPAA) (derivatizing agent)
-
SPE Cartridge: Oasis HLB
-
Fractionation Cartridge: Florisil
3.2.2. Sample Preparation
-
Protein Denaturation: Denature serum proteins by adding formic acid.
-
Solid-Phase Extraction (SPE):
-
Load the treated serum onto an Oasis HLB SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
-
Fractionation:
-
Perform fractionation on a Florisil cartridge.
-
Elute the phenolic compounds with a mixture of methanol and dichloromethane (5:1, v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add pentafluoropropionic acid anhydride (PFPAA) and heat at 70°C for 30 minutes to derivatize the phenolic hydroxyl groups of TBBPA.
-
-
Clean-up:
-
Perform a liquid-liquid partitioning using hexane-DCM (4:1, v/v) and 3% aqueous K₂CO₃ solution to remove excess derivatizing reagent and acidic by-products.
-
3.2.3. GC-MS Analysis
-
Gas Chromatography (GC):
-
Injection: Inject the cleaned extract into the GC system.
-
Column: A suitable capillary column for separating the derivatized analytes.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron capture negative ionization (ECNI).
-
Detection: Mass spectrometer operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized TBBPA.
-
3.2.4. Quantification
-
Prepare a calibration curve using derivatized TBBPA standards.
-
Quantify the TBBPA concentration in the serum sample by comparing its peak area to the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for TBBPA analysis in human serum by LC-MS/MS.
Caption: Workflow for TBBPA analysis in human serum by GC-ECNI/MS.
References
- 1. Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry [agris.fao.org]
Application Note: Quantification of Tribromobisphenol A in Environmental Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of tribromobisphenol A (TBBPA) in various environmental matrices, such as sediment, sludge, and soil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample extraction, cleanup, and instrumental analysis, designed to achieve low detection limits and high accuracy for researchers and scientists in environmental monitoring and toxicology.
Introduction
This compound (TBBPA), a brominated flame retardant, is of growing environmental concern due to its potential persistence, bioaccumulation, and toxicological effects. Accurate and sensitive quantification in complex environmental samples is crucial for assessing its environmental fate and risks. This document provides a detailed protocol for the analysis of TBBPA using LC-MS/MS, a technique that offers high selectivity and sensitivity for trace-level analysis.
Experimental Protocol
Materials and Reagents
-
This compound (TBBPA) analytical standard
-
Tetrabromobisphenol A (TBBPA) or a ¹³C₁₂-labeled TBBPA can be used as a surrogate or internal standard.
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Dichloromethane (DCM) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., LC-Si, 500 mg, 3 mL)
-
Nitrogen gas for evaporation
Sample Preparation and Extraction
This protocol is adapted from a method developed for brominated bisphenol A analogues in sediment and sludge.[1]
-
Sample Extraction:
-
Accurately weigh approximately 1 gram (dry weight) of the homogenized environmental sample (sediment, sludge, or soil) into a centrifuge tube.
-
Add 10 mL of MTBE to the tube.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more with fresh MTBE.
-
Combine the three extracts.
-
-
Liquid-Liquid Partitioning:
-
To the combined extract, add 10 mL of 0.1 M NaOH solution.
-
Vortex for 2 minutes to partition the phenolic analytes into the aqueous phase.
-
Allow the layers to separate and collect the aqueous (bottom) layer.
-
Repeat the partitioning of the organic layer with another 10 mL of 0.1 M NaOH.
-
Combine the two aqueous extracts.
-
Acidify the combined aqueous extract to pH 2-3 with 6 M HCl.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an LC-Si SPE cartridge by passing 10 mL of dichloromethane followed by 10 mL of n-hexane through it.[2]
-
Load the acidified aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of a dichloromethane:n-hexane mixture (1:9, v/v) and discard the eluate.[2]
-
Elute the target analytes with 10 mL of an MTBE:dichloromethane mixture (1:9, v/v) into a clean collection tube.[2]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.[2]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 4 µm particle size) is suitable for separation.
-
Mobile Phase A: 25% Methanol in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
Start with 100% Mobile Phase A.
-
Immediately after injection, switch to 100% Mobile Phase B and hold for 15 minutes.
-
Return to initial conditions over 5 minutes and allow to equilibrate for 10 minutes before the next injection.
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 130°C
-
Desolvation Temperature: 200°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 300 L/h
-
Collision Gas: Argon
-
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 465 | 81 | 40 | 40 |
Note: The bromide ion (m/z 79/81) is a common product ion for brominated compounds. The specific isotope of bromine (⁷⁹Br or ⁸¹Br) monitored may vary, but both are characteristic.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound and related compounds in environmental samples based on published methods.
| Analyte | Matrix | Method Limit of Quantification (MLOQ) (ng/g dry weight) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Sediment, Sludge | 0.04 | 70-105 | 4.9-13.1 |
| Dibromobisphenol A | Sediment, Sludge | 0.02 | 70-105 | 4.9-13.1 |
| Monobromobisphenol A | Sediment, Sludge | 0.02 | 70-105 | 4.9-13.1 |
| Tetrabromobisphenol A | Sediment, Sludge | 0.05 | 70-105 | 4.9-13.1 |
| Bisphenol A | Sediment, Sludge | 0.15 | 70-105 | 4.9-13.1 |
Experimental Workflow Diagram
References
Application Note: Analysis of Tribromobisphenol A (and its Analogs) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Tribromobisphenol A (TBBPA), along with its more prevalent analog tetrabromobisphenol A, belongs to the class of brominated flame retardants (BFRs). These compounds are widely used in polymers, electronic circuit boards, and other consumer products to reduce flammability.[1] Due to their potential for environmental release and persistence, coupled with concerns over biological toxicity, there is a critical need for sensitive and reliable analytical methods to monitor their presence in various matrices.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the determination of these compounds, offering high sensitivity and specificity, particularly when coupled with a derivatization step to improve the volatility of the analytes.[1][4]
This application note provides a comprehensive protocol for the extraction, derivatization, and quantification of brominated bisphenol A analogs in environmental and material samples using GC-MS.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The selection of an appropriate extraction and cleanup method is critical and depends on the sample matrix. The overall goal is to efficiently extract the target analytes while minimizing interferences.
a) Solid Samples (e.g., Soil, Sediment, Plastics):
-
Ultrasonic or Soxhlet Extraction:
-
Weigh approximately 1-5 g of the homogenized solid sample into an extraction thimble or vessel.
-
For soil or sediment, mix with anhydrous sodium sulfate to remove moisture.
-
Add an appropriate internal standard, such as ¹³C₁₂-labeled TBBPA, for isotope dilution quantification.
-
Extract the sample using a suitable solvent. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and hexane.
-
For ultrasonic extraction, place the sample and solvent in a vessel and sonicate for 20-30 minutes. Repeat the extraction 2-3 times with fresh solvent.
-
For Soxhlet extraction, extract for 6-8 hours.
-
-
Combine the solvent extracts.
-
-
Cleanup:
-
Concentrate the extract to a small volume (approx. 1-2 mL) under a gentle stream of nitrogen.
-
For samples with high lipid content, a repartitioning step between the organic solvent and an alkaline solution can be employed to remove fats.
-
Perform column chromatography for cleanup. A silica gel or Florisil column is commonly used.
-
Pack a glass column with activated silica gel.
-
Load the concentrated extract onto the column.
-
Elute with a sequence of solvents of increasing polarity, such as hexane followed by mixtures of hexane/diethyl ether or hexane/acetone, to separate the analytes from interferences.
-
-
Collect the fraction containing TBBPA and concentrate it to approximately 100-200 µL for derivatization.
-
b) Liquid Samples (e.g., Water):
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
For LLE, acidify the water sample (e.g., 500 mL) to pH 2-3.
-
Extract with a non-polar solvent like a dichloromethane:carbon tetrachloride mixture.
-
Alternatively, for SPE, pass the acidified water sample through a pre-conditioned Hydrophilic-Lipophilic-Balance (HLB) or C18 cartridge.
-
Wash the cartridge to remove interferences and then elute the analytes with a suitable solvent such as acetonitrile or methanol.
-
Concentrate the eluate under a nitrogen stream before derivatization.
-
Derivatization
The phenolic hydroxyl groups in TBBPA make it non-volatile and prone to adsorption in the GC system. Derivatization is therefore a mandatory step to convert these polar groups into more volatile and thermally stable silyl ethers.
-
To the concentrated sample extract (100 µL), add 50-100 µL of a silylating agent. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is highly effective.
-
Securely cap the vial and heat at 60-70°C for 1 hour to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a typical starting point for the analysis. Optimization may be required based on the specific instrument and sample type.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | DB-5MS, HP-5MS, or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 - 300°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 40-100°C (hold 2 min), ramp at 15-20°C/min to 320°C (hold 5-10 min) |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity and quantification |
| SIM Ions (for TBBPA) | m/z 529, 544 (derivatized). Note: Ions must be determined for derivatized this compound. |
Data Presentation and Quantitative Analysis
Quantitative analysis is typically performed using an internal standard method with a multi-level calibration curve.
Method Performance Data
The following table summarizes typical performance metrics for the analysis of brominated bisphenols from various studies.
| Parameter | Value / Range | Matrix | Reference |
| Method Detection Limit (MDL) | 0.04 pg/m³ | Air | |
| 30 - 90 pg/g | Soil | ||
| 0.13 - 4.10 ng/g | Plant Samples | ||
| Recovery | 79 ± 1% | Air | |
| 88 - 108% | Spiked Soil | ||
| 66 - 69% | Spiked Maize Samples | ||
| 94.2 - 97.0% | Plastics (ABS, PS) | ||
| Linearity (R²) | ≥ 0.999 | 5 - 300 ng/mL | |
| 0.997 - 0.999 | 10 - 1000 µg/L | ||
| Relative Standard Deviation (RSD) | < 6.5% | Plastics | |
| 2.4% (n=3) | Waste Plastic Foam |
Workflow Visualization
The entire analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below.
Conclusion
The described GC-MS method, incorporating sample extraction, cleanup, and essential derivatization, provides a sensitive, reliable, and robust protocol for the quantification of this compound and its analogs in diverse and complex matrices. The use of Selected Ion Monitoring (SIM) mode ensures low detection limits, while an isotope-dilution approach provides high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in environmental monitoring and material testing fields.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Tribromobisphenol A
Introduction
Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant (BFR) employed in the manufacture of plastics, textiles, and electronic equipment to reduce their flammability.[1][2] Due to its extensive use, TBBPA and its derivatives are frequently detected in various environmental matrices, including sediment, soil, water, and biological tissues.[3][4] Concerns over its potential persistence, bioaccumulation, and toxicological effects have led to an increased need for sensitive and reliable analytical methods for its detection and quantification.[5] High-performance liquid chromatography (HPLC) is a robust and versatile technique for the analysis of TBBPA and its related compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the effective separation of tribromobisphenol A (TBBPA), often analyzed alongside its degradation products and other bisphenol analogues.
Principle
This method utilizes a reversed-phase C18 column to separate TBBPA from other related compounds based on their hydrophobicity. A mobile phase gradient consisting of an aqueous component and an organic solvent (methanol or acetonitrile) allows for the efficient elution and separation of the analytes. Detection can be achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS), with the latter providing higher sensitivity and selectivity, particularly when operated in electrospray ionization (ESI) negative mode.
Experimental Protocols
1. Sample Preparation (Solid and Liquid Matrices)
A generalized sample preparation workflow involves extraction and clean-up to remove interfering matrix components.
a. Extraction from Solid Samples (e.g., Sediment, Soil, Sludge):
-
Ultrasonic Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent such as methyl tert-butyl ether (MTBE) or a mixture of n-hexane and acetone.
-
Vortex the sample for 1 minute, followed by ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent and combine the supernatants.
-
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE):
-
Mix the sample with a drying agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Perform extraction using a solvent such as dichloromethane (DCM) or a hexane/DCM mixture under elevated temperature (e.g., 90°C) and pressure (e.g., 1500 psi).
-
b. Extraction from Liquid Samples (e.g., Water):
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB or C18) with methanol followed by deionized water.
-
Load 100-500 mL of the water sample onto the cartridge at a slow flow rate.
-
Wash the cartridge with a methanol/water mixture to remove interferences.
-
Elute the target analytes with a small volume of a strong organic solvent like methanol or acetone.
-
c. Sample Clean-up (if necessary):
-
Concentrate the combined extracts under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
For complex matrices, an additional clean-up step using silica or Florisil SPE cartridges may be employed to remove polar or non-polar interferences.
-
Filter the final extract through a 0.22 µm syringe filter before HPLC injection.
2. HPLC-UV/MS Instrumentation and Conditions
-
HPLC System: An Agilent 1100/1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or MS detector.
-
Chromatographic Column: A reversed-phase C18 column is recommended. Examples include:
-
Genesis C18 (150 mm x 2.1 mm, 4 µm)
-
Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)
-
Newcrom R1
-
-
Mobile Phase:
-
Solvent A: Water (for MS, add 0.1% formic acid or 0.05% ammonia)
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Elution Program:
Time (min) % Solvent A % Solvent B 0.0 75 25 5.0 75 25 15.0 0 100 20.0 0 100 20.1 75 25 | 25.0 | 75 | 25 |
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
-
Detection:
-
DAD: Monitor at 220 nm.
-
MS (ESI Negative Mode):
-
Scan Mode: Full scan (m/z 100-600) for identification.
-
Selected Ion Monitoring (SIM): Monitor for the molecular ions of TBBPA (m/z 542.7/544.7) for quantification.
-
Multiple Reaction Monitoring (MRM): For tandem MS, monitor specific parent-daughter ion transitions for TBBPA and its derivatives.
-
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of TBBPA and related compounds from various studies.
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) |
| TBBPA | Sediment/Sludge | HPLC-ESI-MS/MS | - | 0.05 ng/g | 70-105 |
| Tribromo-BPA | Sediment/Sludge | HPLC-ESI-MS/MS | - | 0.04 ng/g | 70-105 |
| Dibromo-BPA | Sediment/Sludge | HPLC-ESI-MS/MS | - | 0.02 ng/g | 70-105 |
| Monobromo-BPA | Sediment/Sludge | HPLC-ESI-MS/MS | - | 0.02 ng/g | 70-105 |
| TBBPA | Plant (Maize) | GC-MS | 4.10 ng/g | - | 69 ± 4 |
| BPA | Plant (Maize) | GC-MS | 0.13 ng/g | - | 66 ± 4 |
| TBBPA | Water | UHPLC-UV | 0.518 µg/L | 1.555 µg/L | >70 |
| TBBPA | Human Serum | LC-ESI-MS/MS | - | 4.1 pg/g | >83.3 |
| TBBPA | Plastic | HPLC-MS | - | 0.02 mg/kg | 85.4-97.6 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for TBBPA analysis.
The described HPLC method provides a reliable and robust approach for the separation and quantification of this compound in various environmental and biological samples. The use of a C18 reversed-phase column with a methanol or acetonitrile/water gradient is effective for separating TBBPA from its less brominated analogues and other related phenols. Coupling the HPLC system with a mass spectrometer detector offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants. Proper sample preparation, including efficient extraction and clean-up, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the environmental monitoring and safety assessment of brominated flame retardants.
References
- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentration and UHPLC-UV Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Determination of tetrabromobisphenol A and its brominated derivatives in water, sediment and soil by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tribromobisphenol A as a Reference Standard in Flame Retardant Analysis
Introduction
Tribromobisphenol A (tri-BBPA) is a brominated flame retardant that, while not as commercially prevalent as its fully brominated counterpart, tetrabromobisphenol A (TBBPA), is of significant analytical interest. It can be present in technical TBBPA mixtures as an impurity and can also be formed through the environmental or metabolic degradation of TBBPA. As such, accurate quantification of tri-BBPA is crucial for comprehensive environmental monitoring, human biomonitoring, and understanding the fate of brominated flame retardants. The use of a well-characterized this compound reference standard is fundamental to achieving accurate and reproducible analytical results.
These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound Reference Standard
The acquisition of a certified reference material (CRM) or a well-characterized analytical standard of this compound is the prerequisite for this analysis. While TBBPA standards are widely available from suppliers like AccuStandard, Sigma-Aldrich (TraceCERT®), and Cambridge Isotope Laboratories (isotopically labeled), sourcing a certified this compound standard may require contacting specialty chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) detailing the purity, concentration, and storage conditions of the standard.
1.1. Preparation of Stock and Working Standards
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 100 mL of a suitable solvent such as methanol or toluene in a class A volumetric flask.
-
Intermediate and Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate solvent to construct a calibration curve covering the expected concentration range of the samples.
Analytical Methodologies
The choice of analytical methodology depends on the sample matrix, required sensitivity, and available instrumentation. Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.
Application Note 1: Analysis of this compound in Environmental Samples (Sediment and Sludge) by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of TBBPA and its lower brominated analogues.
2.1. Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation
-
Extraction:
-
Weigh 5 g of the homogenized, freeze-dried sediment or sludge sample into a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants.
-
-
Clean-up using Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
2.1.2. Instrumental Analysis
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Methanol.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MS/MS Transitions: The specific precursor and product ions for this compound should be determined by infusing a standard solution.
2.2. Quantitative Data
The following table summarizes the performance of a validated method for the analysis of this compound in sediment and sludge.
| Parameter | Sediment | Sludge |
| Method Limit of Quantification (MLOQ) (ng/g dry weight) | 0.04 | 0.04 |
| Mean Recovery (%) | 95 ± 8 | 92 ± 11 |
| Relative Standard Deviation (RSD) (%) | 6.5 | 8.9 |
Application Note 2: Analysis of this compound in Water Samples by GC-MS with Derivatization
Due to the polar nature of the hydroxyl groups, derivatization of this compound is necessary for GC-MS analysis to improve volatility and chromatographic peak shape. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
2.2.1. Experimental Protocol: GC-MS
2.2.1.1. Sample Preparation
-
Liquid-Liquid Extraction (LLE):
-
To a 500 mL water sample, add a suitable surrogate standard (e.g., ¹³C₁₂-TBBPA, as a labeled tri-BBPA may not be available).
-
Adjust the sample pH to 2 with sulfuric acid.
-
Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
-
Derivatization:
-
Transfer the 1 mL extract to a clean GC vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS injection.
-
2.2.1.2. Instrumental Analysis
-
Gas Chromatograph: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
2.2.2. Quantitative Data
The following table provides typical performance data for the GC-MS analysis of phenolic compounds in water after derivatization.
| Parameter | Water |
| Limit of Detection (LOD) (ng/L) | 1 - 10 |
| Limit of Quantification (LOQ) (ng/L) | 3 - 30 |
| Recovery (%) | 85 - 110 |
| RSD (%) | < 15 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for the analysis of this compound.
Quality Control and Assurance
To ensure the reliability of the analytical data, a robust quality control (QC) program should be implemented. This includes:
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Matrix Spike: A sample fortified with a known amount of this compound to assess matrix effects on recovery.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the entire analytical process.
-
Internal Standards: The use of isotopically labeled standards (e.g., ¹³C₁₂-TBBPA) is highly recommended to correct for variations in extraction efficiency and instrument response. In the absence of a labeled this compound standard, a labeled analogue can be used, but its suitability must be carefully validated.
-
Calibration Curve: A multi-point calibration curve should be generated for each batch of samples with a correlation coefficient (r²) of ≥ 0.995.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently use this compound as a reference standard for the accurate and precise quantification of this important flame retardant in various analytical applications.
Application of Tetrabromobisphenol A in the Synthesis of Novel Polymer Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel polymer materials using Tetrabromobisphenol A (TBBPA). TBBPA is a widely utilized brominated flame retardant that can be incorporated as a reactive monomer into polymer backbones, significantly enhancing the flame retardancy of the resulting materials.[1] The primary applications of TBBPA in polymer synthesis are in the production of epoxy resins and polycarbonates, which are extensively used in electronics, construction, and automotive industries.[1][2][3]
Application Notes
Tetrabromobisphenol A is a crucial building block for polymers where inherent flame retardancy is a key requirement. Its aromatic structure and high bromine content contribute to excellent thermal stability and fire resistance. When used as a reactive flame retardant, TBBPA is covalently bonded into the polymer matrix, which minimizes its potential for leaching compared to additive flame retardants.[3]
The two primary classes of polymers synthesized using TBBPA are:
-
TBBPA-based Epoxy Resins: These are synthesized through the polycondensation reaction of TBBPA and epichlorohydrin. The resulting epoxy resins exhibit excellent flame retardancy, thermal stability, and mechanical properties, making them suitable for applications such as printed circuit boards, electronic encapsulants, and composites. The bromine content in these resins can be tailored to achieve specific flame retardant performance levels.
-
TBBPA-based Polycarbonates: These are typically synthesized via interfacial polymerization of TBBPA with a carbonyl source like phosgene or a phosgene substitute. TBBPA can be used as a comonomer with other bisphenols, such as Bisphenol A (BPA), to produce copolycarbonates with a balance of flame retardancy, transparency, and impact resistance. These materials find use in applications requiring high-performance engineering plastics with stringent fire safety standards.
Data Presentation
The following tables summarize the quantitative data on the properties of TBBPA-based polymers.
Table 1: Thermal Properties of TBBPA-based Polymers
| Polymer Type | Synthesis Method | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| TBBPA Epoxy Resin | Conventional Polycondensation | 223.2 °C | Starts at ~340 °C | |
| TBBPA Epoxy Resin | Sonication-assisted Polycondensation | Higher than conventional method | Starts at ~340 °C | |
| Bisphenol A Polycarbonate | Interfacial Polymerization | 141-149 °C | - |
Table 2: Mechanical and Physical Properties of TBBPA-based Polymers
| Polymer Type | Property | Value | Reference |
| TBBPA Epoxy Resin | Viscosity | High | |
| TBBPA | Melting Point | 178-180 °C | |
| TBBPA | Density | 2.18 g/cm³ | |
| TBBPA | Solubility in water | 0.72 mg/L at 15°C |
Experimental Protocols
Protocol 1: Synthesis of TBBPA-based Epoxy Resin via Conventional Polycondensation
This protocol describes the synthesis of diglycidyl ether of TBBPA.
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) solution (20%)
-
Nitrogen gas
Equipment:
-
Round-bottom flask with a reflux condenser, nitrogen inlet, and thermometer
-
Stirrer
-
Syringe pump
Procedure:
-
In a round-bottom flask, combine 0.1 mol of TBBPA and 0.8 mol of ECH.
-
Begin stirring the mixture and heat it to 60 °C under a nitrogen atmosphere.
-
After one hour of stirring at 60 °C, slowly add 0.2 mol of a 20% NaOH solution using a syringe pump over a period of 1 hour.
-
Once the NaOH addition is complete, continue to reflux the reaction mixture for an additional 3 hours.
-
After cooling, the resulting polymer can be purified by washing with water to remove unreacted NaOH and NaCl byproduct, followed by drying under vacuum.
Protocol 2: Synthesis of TBBPA-based Polycarbonate via Interfacial Polymerization
This protocol provides a general procedure for the synthesis of TBBPA-containing polycarbonate.
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Bisphenol A (BPA) (for copolycarbonate)
-
Dichloromethane
-
Water
-
Sodium hydroxide (NaOH) solution (10%)
-
Phosgene (or a suitable substitute like triphosgene)
-
Triethylamine (catalyst)
-
Hydrochloric acid (HCl) solution (10%)
-
Methanol
Equipment:
-
Flask reactor
-
Stirrer
-
Separatory funnel
Procedure:
-
In a flask reactor, dissolve TBBPA (and BPA if making a copolymer) in dichloromethane.
-
Add water and a catalytic amount of triethylamine to the flask.
-
Slowly add a 10% aqueous sodium hydroxide (NaOH) solution while vigorously stirring to create an interface between the organic and aqueous layers.
-
Introduce phosgene (or its substitute) into the reaction mixture. The reaction is typically run for about 15 minutes.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer three times with a 10% aqueous hydrochloric acid (HCl) solution to neutralize any remaining NaOH and catalyst.
-
Precipitate the polymer by pouring the organic layer into a large volume of methanol.
-
Collect the precipitated polymer by filtration and dry it under a vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of TBBPA-based epoxy resin.
Caption: Workflow for the synthesis of TBBPA-based polycarbonate.
References
Application Note and Protocol: Solid-Phase Extraction (SPE) for the Cleanup of Tribromobisphenol A in Complex Matrices
Introduction
Tribromobisphenol A (TBBPA) is a widely used brominated flame retardant, essential for fire safety in numerous consumer products, particularly electronics and textiles. Its extensive use, however, has led to its ubiquitous presence in the environment, raising concerns about potential human health and ecological impacts. Accurate and sensitive determination of TBBPA in complex matrices such as sediment, sludge, water, and biological tissues is crucial for monitoring its environmental fate and exposure levels.
Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that has become indispensable for the cleanup and preconcentration of TBBPA from these intricate sample types. SPE effectively removes interfering matrix components that can suppress instrument response and compromise analytical accuracy, thereby enabling reliable quantification by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). This application note provides a detailed protocol for the SPE cleanup of TBBPA and summarizes key performance data from various studies.
Data Presentation
The following tables summarize the quantitative data for TBBPA analysis using SPE for sample cleanup in various complex matrices.
Table 1: Recovery of this compound Using Solid-Phase Extraction
| Matrix | SPE Sorbent | Elution Solvent(s) | Average Recovery (%) | Analytical Method | Reference |
| Sediment | LC-Si Cartridge | Dichloromethane:n-hexane (1:9, v/v) | 70 - 105 | HPLC-ESI(-)-MS/MS | [1] |
| Sludge | LC-Si Cartridge | Dichloromethane:n-hexane (1:9, v/v) | 70 - 105 | HPLC-ESI(-)-MS/MS | [1] |
| River Water | Not Specified | Organic Solvent | 96 - 106 | NACE-UV | [2] |
| Wastewater | Not Specified | Organic Solvent | 73 - 103 | NACE-UV | [2] |
| Soil | LC-Si Cartridge | Acetone, Dichloromethane/n-hexane (1/1, v/v) | 78 - 124 | UPLC-MS/MS | [3] |
| Human Plasma | Polystyrene-divinylbenzene | Not Specified | 51 - 85 | GC-ECMS |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis Following SPE Cleanup
| Matrix | LOD | LOQ | Analytical Method | Reference |
| Sediment | - | 0.04 ng/g | HPLC-ESI(-)-MS/MS | |
| Sludge | - | 0.04 ng/g | HPLC-ESI(-)-MS/MS | |
| Soil | - | 0.22 - 8.8 pg/g | UPLC-MS/MS | |
| Human Plasma | 0.8 pg/g | - | GC-ECMS | |
| Water | 0.13 - 0.63 µg/L | - | HPLC | |
| River Water | 0.27 - 0.32 µg/L | 0.71 - 0.98 µg/L | HPLC |
Experimental Protocols
This section outlines a generalized experimental protocol for the solid-phase extraction of this compound from a solid matrix (e.g., sediment, soil, sludge).
Materials and Reagents:
-
SPE Cartridges: Silica-based (e.g., LC-Si) or polymer-based (e.g., Polystyrene-divinylbenzene) cartridges.
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized Water
-
Nitrogen Gas (high purity)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Glassware (rinsed with acetone and hexane)
Protocol:
-
Sample Preparation and Extraction:
-
Accurately weigh a homogenized sample (e.g., 1-5 g of dry sediment).
-
Extract the sample with a suitable solvent such as methyl tert-butyl ether (MTBE) or perform ultrasonic extraction.
-
For alkaline-soluble phenolic compounds like TBBPA, a liquid-liquid partitioning step with an aqueous sodium hydroxide solution can be employed to separate them from neutral and basic interferents.
-
Acidify the aqueous layer to protonate the TBBPA, making it suitable for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5-10 mL of the elution solvent (e.g., dichloromethane:n-hexane) through the sorbent.
-
Follow with 5-10 mL of a conditioning solvent like methanol.
-
Finally, equilibrate the cartridge with 5-10 mL of deionized water or a buffer matching the sample's aqueous phase. Do not allow the sorbent to run dry.
-
-
Sample Loading:
-
Load the acidified aqueous extract onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar interferences.
-
A second wash with a weak organic solvent mixture can be performed to remove less polar interferences, ensuring the solvent is not strong enough to elute the TBBPA.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the retained TBBPA by passing a small volume (e.g., 2-5 mL) of a strong organic solvent or solvent mixture through the cartridge. Common elution solvents include dichloromethane:n-hexane mixtures or acetone.
-
-
Post-Elution Processing:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).
-
The sample is now ready for instrumental analysis.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tribromobisphenol A (TBBPA) Extraction from Sediment
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the efficient extraction of tribromobisphenol A (TBBPA) from complex sediment matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting TBBPA from sediment samples?
A1: The most prevalent and effective methods for TBBPA extraction from sediment are Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), Soxhlet Extraction (SE), and Ultrasonic-Assisted Extraction (UAE).[1][2][3] Pressurized fluid extraction and fluidized bed extraction have been shown to be superior to classical Soxhlet and sonication procedures, yielding higher recovery rates.[1] Matrix Solid-Phase Dispersion (MSPD) has also been developed as a method that combines sample homogenization, extraction, and cleanup into a single step.[4]
Q2: Which solvents are most effective for TBBPA extraction?
A2: TBBPA is a hydrophobic compound, so solvent selection is critical. Mixtures of polar and non-polar solvents generally yield the best results. For sediment samples, a mixture of acetone and n-hexane (e.g., in a 1:1 or 1:3 v/v ratio) is highly effective for TBBPA recovery. Other successful solvent systems include acetonitrile, dichloromethane/methanol, and ethyl acetate. Polar solvents are particularly useful for disrupting interactions between TBBPA and the sediment matrix.
Q3: Why is sample pre-treatment (e.g., drying, sieving) important?
A3: Proper pre-treatment is crucial for ensuring reproducibility and high extraction efficiency. Lyophilizing (freeze-drying) samples before extraction enhances efficiency and improves precision. Sieving the samples to obtain a uniform particle size (e.g., <300 μm) ensures consistent extraction by increasing the surface area available for solvent interaction. For wet sediment samples, adding a water-miscible solvent like acetone or methanol is recommended to improve the solvent's penetration into the matrix.
Q4: What is "matrix effect" and how does it impact TBBPA analysis?
A4: The matrix effect refers to the alteration of the analytical signal (enhancement or suppression) caused by co-extracted compounds from the sample matrix that are not the target analyte. Sediment is a complex matrix containing organic matter, humic acids, lipids, and sulfur, which can interfere with the final analysis, particularly in techniques like LC-MS or GC-MS. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. Therefore, a "cleanup" step after extraction is often necessary to remove these interfering substances.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of TBBPA from sediment.
Problem 1: Low Recovery of TBBPA
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Choice | The solvent system may not be optimal for the sediment type. TBBPA's phenolic nature means its solubility is pH-dependent. Acidifying the sample can improve extraction. For MSPD, using HCl was shown to increase extraction efficiency. For general extraction, polar solvents or mixtures like acetone/n-hexane are recommended to break analyte-matrix interactions. |
| Inefficient Extraction Method | Sonication and traditional Soxhlet methods can sometimes be less efficient than modern techniques. Consider switching to Accelerated Solvent Extraction (ASE/PLE), which uses elevated temperature and pressure to improve efficiency. For UAE, optimize parameters such as sonication time, temperature, and power. |
| Strong Analyte-Matrix Binding | TBBPA can bind strongly to organic matter in the sediment. Ensure the sample is thoroughly homogenized and dried. Increasing extraction temperature (e.g., 100 °C in ASE) and the number of extraction cycles can help overcome these interactions. |
| Analyte Loss During Cleanup/Evaporation | TBBPA can be lost during multi-step cleanup or solvent evaporation stages. Minimize the number of transfer steps. Use a gentle stream of nitrogen for evaporation instead of high heat. Ensure the pH is controlled during any liquid-liquid partitioning steps to keep TBBPA in its non-ionized form. |
Problem 2: Poor Reproducibility (High Relative Standard Deviation - RSD)
| Possible Cause | Troubleshooting Steps & Solutions |
| Sample Inhomogeneity | Sediment samples can be highly heterogeneous. Ensure samples are thoroughly dried, ground to a fine powder, and homogenized before taking a subsample for extraction. |
| Inconsistent Extraction Parameters | Minor variations in extraction time, temperature, or solvent volume can lead to inconsistent results. Strictly adhere to a standardized, validated protocol for all samples in a batch. |
| Variable Matrix Effects | If matrix composition varies significantly between samples, it can cause inconsistent signal suppression or enhancement. Use a matrix-matched calibration or the standard addition method for quantification. The use of a ¹³C-labeled TBBPA internal standard is highly recommended to correct for recovery and matrix effects. |
Problem 3: Significant Matrix Interference in Final Analysis
| Possible Cause | Troubleshooting Steps & Solutions |
| Co-extraction of Humic/Fulvic Acids | These large organic molecules are common in sediment and interfere with chromatographic analysis. Implement a cleanup step using Solid-Phase Extraction (SPE) with cartridges like C18 or Florisil. An acidified Florisil-anhydrous sodium sulfate mixture has been used for simultaneous cleanup during extraction. |
| Co-extraction of Elemental Sulfur | Sulfur is a common interferent in GC analysis. Add activated copper powder to the extraction cell (for ASE) or the concentrated extract to remove sulfur through precipitation. |
| Co-extraction of Lipids and Other Organics | For sediments with high organic content, a more rigorous cleanup may be needed. Gel Permeation Chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids. |
Quantitative Data on Extraction Methods
The following tables summarize recovery data from various studies to help in method selection and optimization.
Table 1: Comparison of TBBPA Recovery by Different Extraction Methods
| Extraction Method | Matrix | Solvent System | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Pressurized Fluid Extraction (PFE) | Sediment | Dichloromethane/Acetone | 90 - 98% | 2% | |
| Accelerated Solvent Extraction (ASE) | Sediment | Acetonitrile | >75.65% | <7.19% | |
| Ultrasonic-Assisted Extraction (UAE) | Soil | Ethyl Acetate | 88 - 108% | N/A | |
| Soxhlet Extraction | Soil | Methanol | 92.2% | N/A | |
| Soxhlet Extraction | Soil | Ethanol | 96.4% | N/A | |
| Soxhlet Extraction | Soil | Ethyl Acetate | 105.4% | N/A | |
| Matrix Solid-Phase Dispersion (MSPD) | Sediment | Acetonitrile | ~95% | N/A |
Table 2: Optimal Parameters for Accelerated Solvent Extraction (ASE) of Bisphenols from Sediment
| Parameter | Optimized Value | Reference |
| Extraction Solvent | Acetonitrile | |
| Extraction Temperature | 100 °C | |
| Extraction Cycles | 3 |
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for TBBPA extraction from sediment samples.
Caption: Decision tree for troubleshooting low TBBPA recovery rates.
Detailed Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE)
This protocol is based on optimized conditions reported in the literature.
-
Sample Preparation:
-
Freeze-dry the sediment sample until a constant weight is achieved.
-
Grind the dried sediment using a mortar and pestle and sieve to a uniform particle size (e.g., < 250 µm).
-
Homogenize the sieved sample thoroughly.
-
-
Cell Preparation:
-
Place a glass fiber filter at the outlet of the ASE cell.
-
Weigh approximately 5-10 g of the homogenized sediment and mix it with a dispersing agent like diatomaceous earth or sand.
-
Load the mixture into the stainless-steel extraction cell. Add activated copper powder if sulfur removal is required.
-
Spike the sample with an appropriate amount of ¹³C-labeled TBBPA internal standard.
-
Fill any remaining void space in the cell with the dispersing agent.
-
-
ASE Instrument Parameters:
-
Extraction Solvent: Acetonitrile or Acetone/n-Hexane (1:1, v/v).
-
Temperature: 100 °C.
-
Pressure: 1500 psi.
-
Static Time: 10 minutes.
-
Extraction Cycles: 3.
-
Flush Volume: 60% of cell volume.
-
Purge Time: 120 seconds with nitrogen.
-
-
Post-Extraction:
-
Collect the extract in a glass vial.
-
Proceed to the cleanup and concentration steps.
-
Protocol 2: Soxhlet Extraction (SE)
This protocol is a conventional method adapted for TBBPA.
-
Sample Preparation:
-
Prepare the sediment sample as described in the ASE protocol (steps 1.1-1.3).
-
Weigh 10-20 g of the prepared sediment into a cellulose extraction thimble.
-
Spike the sample with the internal standard.
-
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add 250-350 mL of an n-hexane/acetone (1:1 v/v) mixture to a round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 18-24 hours, ensuring a cycle rate of 3-4 cycles per hour.
-
-
Post-Extraction:
-
Cool the apparatus and collect the solvent from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Proceed to cleanup.
-
Protocol 3: Post-Extraction Cleanup using Solid-Phase Extraction (SPE)
This is a general cleanup procedure to remove polar interferences.
-
Extract Preparation:
-
Concentrate the raw extract to approximately 1-2 mL.
-
Re-dissolve the residue in a small volume of a solvent compatible with the SPE cartridge (e.g., n-hexane).
-
-
SPE Cartridge Conditioning:
-
Use a C18 or Florisil SPE cartridge (e.g., 6 mL, 1 g).
-
Condition the cartridge by passing 5-10 mL of the elution solvent (e.g., ethyl acetate), followed by 5-10 mL of the loading solvent (e.g., n-hexane). Do not let the cartridge run dry.
-
-
Sample Loading and Elution:
-
Load the prepared extract onto the conditioned cartridge.
-
Wash the cartridge with a weak, non-polar solvent (e.g., 5 mL of n-hexane) to remove non-polar interferences. Discard the washings.
-
Elute the target analyte (TBBPA) with a more polar solvent or solvent mixture (e.g., 10 mL of dichloromethane/acetone).
-
Collect the eluate.
-
-
Final Steps:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for final instrumental analysis.
-
References
- 1. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
Technical Support Center: High-Sensitivity TBBPA Detection in Biological Tissues
Welcome to the technical support center for the analysis of tribromobisphenol A (TBBPA) in biological tissues. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of TBBPA detection.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical methods for detecting TBBPA in biological tissues?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the accurate and sensitive quantification of TBBPA.[1][2] LC-MS/MS, particularly with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the detection of the intact TBBPA molecule and can achieve very low detection limits.[3][4] High-resolution mass spectrometry (HRMS) coupled with either GC or LC further enhances specificity and sensitivity.[5]
Q2: Why is sample preparation so critical for TBBPA analysis?
A2: Biological matrices such as blood, serum, and tissue are incredibly complex. Sample preparation is crucial to remove interfering endogenous substances (e.g., lipids, proteins) that can suppress the instrument's signal, cause inaccuracies, and contaminate the analytical system. Because TBBPA is often present at very low concentrations (ng/g or pg/g range), a pre-concentration step, typically included in the sample preparation, is essential to bring the analyte to a detectable level.
Q3: Is derivatization necessary for TBBPA analysis?
A3: Derivatization is a common requirement for analyzing TBBPA by Gas Chromatography (GC). TBBPA has hydroxyl groups that make it polar and less volatile. Derivatization, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons on these groups, increasing the molecule's thermal stability and volatility, which improves its chromatographic behavior and sensitivity in GC-MS analysis. For Liquid Chromatography (LC) analysis, derivatization is generally not required.
Q4: What are the main metabolites of TBBPA and should they be monitored?
A4: In biological systems, TBBPA is metabolized primarily in the liver to form TBBPA-sulfate and TBBPA-glucuronide conjugates. These conjugated metabolites are more water-soluble and facilitate excretion. Monitoring these metabolites can provide a more comprehensive assessment of TBBPA exposure. Analysis of metabolites may require an enzymatic deconjugation step (using enzymes like β-glucuronidase/arylsulfatase) to convert them back to the parent TBBPA before quantification.
Q5: How can I avoid contamination during sample preparation?
A5: TBBPA is a common flame retardant used in many plastics, including laboratory equipment, which can lead to external contamination. To minimize this risk, use high-purity solvents, pre-wash all glassware with solvent, and analyze procedural blanks with every batch of samples. Whenever possible, use glass and stainless steel equipment instead of plastic.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of TBBPA in biological tissues.
Problem 1: Low Analyte Recovery
| Question | Possible Causes & Solutions |
| Why is my TBBPA recovery rate consistently below 70%? | 1. Inefficient Extraction: The chosen solvent may not be optimal for your tissue type. For lipid-rich tissues, ensure the solvent (e.g., methyl tert-butyl ether, toluene) can effectively penetrate the matrix. Consider increasing extraction time or using a more vigorous technique like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE).2. Loss During Cleanup: Analytes can be lost during solid-phase extraction (SPE) or other cleanup steps. Ensure the SPE cartridge is conditioned and equilibrated correctly. Check that the elution solvent is strong enough to desorb TBBPA completely. You may need to optimize the eluent volume and composition.3. Analyte Degradation: TBBPA can be partially debrominated if exposed to light for extended periods. Protect standard solutions and sample extracts from light during storage. Perform extractions under reduced light conditions if possible.4. Incomplete Derivatization (for GC-MS): Insufficient derivatizing agent, non-optimal reaction temperature, or presence of moisture can lead to incomplete reactions. Ensure the sample extract is completely dry before adding the derivatizing agent. |
Problem 2: Poor Sensitivity & High Detection Limits
| Question | Possible Causes & Solutions |
| I can't achieve the low detection limits reported in the literature. What can I improve? | 1. Insufficient Sample Pre-concentration: You may not be concentrating the sample enough. Start with a larger initial sample mass (if available) or reduce the final volume of the reconstituted extract before injection.2. Matrix Effects (Signal Suppression): Co-eluting matrix components can suppress the ionization of TBBPA in the mass spectrometer source. • Improve Cleanup: Incorporate an additional cleanup step, such as gel permeation chromatography (GPC) for lipid removal or use a more selective SPE sorbent. • Optimize Chromatography: Adjust the LC gradient to better separate TBBPA from matrix interferences. • Use an Isotope-Labeled Internal Standard: A ¹³C-labeled TBBPA internal standard is highly recommended. It co-elutes with the native TBBPA and experiences the same matrix effects, allowing for accurate correction and quantification.3. Suboptimal MS Parameters: Tune the mass spectrometer specifically for TBBPA. Optimize parameters such as capillary voltage, gas flows, and collision energy to maximize the signal for your specific instrument. |
Problem 3: Chromatographic Issues (Peak Tailing, Split Peaks)
| Question | Possible Causes & Solutions |
| My TBBPA peak is tailing or splitting. What's wrong? | 1. Column Contamination/Degradation: The analytical column may be contaminated with non-volatile matrix components. Use a guard column and ensure adequate sample cleanup. Try flushing the column with a strong solvent or, if necessary, replace it.2. pH Mismatch (for LC): The pH of the sample solvent may be incompatible with the mobile phase, causing poor peak shape. Ensure the final extract is dissolved in a solvent similar in composition to the initial mobile phase.3. Active Sites in GC System: For GC-MS, active sites in the injector liner or column can interact with the analyte. Use a deactivated liner and ensure the column is properly conditioned. |
Quantitative Data Summary
The sensitivity of TBBPA detection varies significantly depending on the analytical method and the sample matrix. The following table summarizes reported performance data from various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Soil | 30 - 90 pg/g (LOD) | 88 - 108 | |
| GC-MS | Plant Tissue | 4.10 ng/g (LOD) | 69.3 | |
| LC-ESI-MS | Air | 3.1 pg (injected) | 75 - 93 | |
| LC-MS/MS | Environmental Water | 0.01 - 0.02 ng/mL (LOD) | 80.5 - 119.8 | |
| HPLC-MS/MS (APCI) | Sewage Sludge | 0.008 - 0.224 ng/g dw (LOQ) | 69.6 - 86.1 | |
| SERS | - | 0.01 mg/L (LOD) | 95.6 | |
| ELISA | Soil/Sediment | 0.05 ng/mL (LOD) | - |
Experimental Protocols
Protocol 1: TBBPA Extraction from Biological Tissue (General Protocol)
This protocol outlines a standard procedure for extracting TBBPA from tissue samples, adaptable for both GC-MS and LC-MS analysis.
-
Homogenization:
-
Weigh approximately 1-2 g of frozen tissue.
-
Homogenize the tissue using a mechanical homogenizer or a mortar and pestle with liquid nitrogen.
-
Add an appropriate amount of an isotope-labeled internal standard (e.g., ¹³C₁₂-TBBPA).
-
-
Solvent Extraction:
-
Transfer the homogenized tissue to a glass centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or a hexane/acetone mixture).
-
Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Carefully collect the supernatant (the organic layer).
-
Repeat the extraction process two more times on the remaining pellet, pooling the supernatants.
-
-
Lipid Removal (for high-fat tissues):
-
Concentrate the pooled supernatant under a gentle stream of nitrogen.
-
Reconstitute in hexane and perform a liquid-liquid partition with an alkaline solution (e.g., pH-adjusted water) or use Gel Permeation Chromatography (GPC) for cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., silica or HLB) with the appropriate solvents as recommended by the manufacturer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the TBBPA using a stronger solvent (e.g., acetone or a mixture of acetone and hexane).
-
Evaporate the eluate to near dryness under nitrogen.
-
-
Final Preparation:
-
For LC-MS: Reconstitute the residue in a known, small volume (e.g., 200 µL) of mobile phase or a suitable solvent like methanol. Filter through a 0.22 µm syringe filter into an autosampler vial.
-
For GC-MS: Ensure the residue is completely dry. Add the derivatizing agent (e.g., 50 µL of BSTFA), cap tightly, and heat (e.g., at 60°C for 30 minutes) to complete the reaction. After cooling, the sample is ready for injection.
-
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic for TBBPA analysis.
Caption: General experimental workflow for TBBPA analysis in biological tissues.
Caption: Troubleshooting logic for diagnosing low TBBPA recovery.
References
- 1. Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive method for simultaneous determination of TBBPA and its ten derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nilu.no [nilu.no]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Brominated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of brominated phenols.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of brominated phenols that can lead to peak tailing.
Q1: Why are my brominated phenol peaks tailing?
Peak tailing for brominated phenols in reversed-phase HPLC is often a symptom of unwanted secondary interactions between the analytes and the stationary phase, or other instrumental and method-related issues.[1][2] An ideal chromatographic peak should be symmetrical, but tailing can compromise resolution, quantification accuracy, and overall method reliability.[1][3]
Primary Causes:
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Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing.[4] Brominated phenols, being polar and acidic, can interact with these active sites, leading to some molecules being retained longer than others, which results in asymmetrical peaks.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the brominated phenol, both ionized (phenolate) and non-ionized forms of the compound can exist simultaneously, leading to inconsistent retention and peak distortion.
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Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, creating active sites that cause tailing. The stationary phase can also degrade, leading to poor peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Q2: How can I reduce peak tailing caused by secondary interactions with the column?
Addressing secondary interactions is crucial for achieving symmetrical peaks for brominated phenols. Here are several strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the phenolic hydroxyl groups and also protonates the residual silanol groups on the silica surface. This reduces their ability to interact with the analyte.
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Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been end-capped. End-capping chemically deactivates most of the active silanol groups, significantly reducing the potential for secondary interactions.
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, a Phenyl-Hexyl column may offer different selectivity for aromatic compounds like brominated phenols and potentially improve peak shape. For highly basic compounds, non-silica supports like organic polymers or zirconia can eliminate peak tailing.
-
Use Mobile Phase Additives: Historically, competing bases like triethylamine (TEA) were added to the mobile phase to interact with and mask the silanol groups. However, this is less common with modern columns. For acidic compounds like brominated phenols, an acidic modifier is more appropriate.
Q3: What are the ideal mobile phase conditions for analyzing brominated phenols?
The choice of mobile phase is critical for good peak shape.
-
Solvents: Acetonitrile and water are common mobile phase components for the analysis of brominated phenols.
-
Acidic Modifier: The addition of an acidic modifier is highly recommended. 0.05% to 0.1% Trifluoroacetic Acid (TFA) or formic acid in both the aqueous and organic mobile phase components is effective at controlling pH and improving peak shape.
-
Buffer Concentration: If using a buffer, a concentration of 25-50 mM can help maintain a stable pH. However, for LC-MS applications, buffer concentrations should be kept below 10 mM to avoid ion suppression.
Q4: What instrumental factors can contribute to peak tailing and how can I fix them?
Instrumental issues can often be the source of peak shape problems that affect all peaks in a chromatogram.
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and has as small an internal diameter as possible (e.g., 0.12-0.17 mm). Check that all fittings are properly seated to avoid dead volume.
-
Check for Column Voids: A void at the column inlet, which can be caused by high pressure or pH conditions, can lead to peak tailing and broadening. Using a guard column can help protect the analytical column.
-
Address Blockages: A partially blocked inlet frit on the column can distort the sample flow and cause peak tailing for all peaks. Back-flushing the column may resolve this issue.
FAQs
Q1: What is a good tailing factor?
The tailing factor (Tf), or asymmetry factor (As), quantifies the symmetry of a peak. A value of 1.0 is ideal, representing a perfectly symmetrical Gaussian peak. Values greater than 2.0 are generally considered unacceptable for high-precision analytical methods.
Q2: Can the sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak distortion. It is best to dissolve the sample in the mobile phase itself or in a weaker solvent.
Q3: Why is peak tailing a problem?
Peak tailing can have several negative consequences for your analysis:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.
-
Decreased Sensitivity: As a peak broadens and tails, its height decreases, which can negatively impact the limit of detection and quantification.
-
Inaccurate Quantification: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, which compromises the accuracy and reproducibility of the analysis.
Q4: Can a worn-out column cause peak tailing?
Absolutely. Over time, the stationary phase of a column can degrade, or the column can become contaminated with strongly retained sample components. This can create active sites that lead to peak tailing. If you suspect your column is old or contaminated, try washing it according to the manufacturer's instructions or replacing it.
Q5: What is the difference between peak tailing and peak fronting?
Peak tailing occurs when the back half of the peak is broader than the front half. Peak fronting is the opposite, where the front half of the peak is broader. Fronting can be caused by issues such as sample overload or a collapsed column bed.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the successful analysis of brominated phenols, which are designed to minimize peak tailing.
| Parameter | Recommended Setting | Rationale |
| Column | Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm) or Lichrospher 100 RP-18 (5 µm) | C8 and C18 columns provide good retention for brominated phenols. Modern, high-purity, end-capped columns are preferred. |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water | Low pH protonates silanol groups and suppresses phenol ionization, reducing secondary interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 2% B to 20% B in 0.1 min, to 50% B in 15 min, to 70% B in 35 min | A gradient elution is often necessary to separate multiple brominated phenols with varying polarities. |
| Flow Rate | 0.25 mL/min to 1.0 mL/min | The flow rate should be optimized for the column dimensions and particle size. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Detection Wavelength | 210 nm, 286 nm, or 297 nm | The optimal wavelength depends on the specific brominated phenols being analyzed. |
| Injection Volume | 5 µL | A small injection volume helps to prevent column overload. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Bromophenols
This method is adapted from a validated procedure for the analysis of bromophenols in red algae.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).
-
Mobile Phase:
-
A: 0.05% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile with 0.05% TFA.
-
-
Gradient Elution:
-
0 min: 2% B
-
0.1 min: 20% B
-
15 min: 50% B
-
35 min: 70% B
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Prepare stock solutions of bromophenol standards (e.g., 1000 µg/mL) in HPLC-grade acetonitrile.
-
Prepare working standards by diluting the stock solutions with the mobile phase.
-
For sample extracts, ensure they are filtered through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of brominated phenols.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Logical Relationships in Peak Tailing Causes
This diagram shows the relationship between the primary causes of peak tailing and the resulting chromatographic effect.
Caption: Relationship between root causes and the observation of peak tailing.
References
Technical Support Center: Simultaneous Analysis of TBBPA and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method development and simultaneous analysis of Tetrabromobisphenol A (TBBPA) and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of TBBPA and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the column or system.[1] 2. Column Contamination: Buildup of matrix components on the column frit or packing material.[1] 3. Inappropriate Mobile Phase pH: Can affect the ionization state of TBBPA and its derivatives. | 1. Mobile Phase Modifier: Add a small amount of a competing base (e.g., ammonium hydroxide) or acid (e.g., formic acid) to the mobile phase. 2. Column Flushing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column.[1] 3. pH Adjustment: Optimize the mobile phase pH to ensure consistent ionization of the target analytes. |
| Low Sensitivity / Poor Signal Intensity | 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of target analytes in the MS source.[2] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters. 3. Inefficient Ionization: Choice of ionization source (ESI vs. APCI) may not be optimal for all derivatives.[3] | 1. Sample Cleanup: Implement or improve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps. Dilute the sample if possible. 2. Parameter Optimization: Infuse a standard solution of each analyte and optimize MS parameters individually. 3. Source Selection: Electrospray ionization (ESI) in negative mode is often suitable for TBBPA. However, some derivatives may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI). |
| High Background / Ghost Peaks | 1. Contamination from Labware: TBBPA is used in many plastics, which can leach into samples and solvents. 2. Contaminated Solvents: Even high-purity solvents can contain trace levels of TBBPA. 3. Carryover: Adsorption of analytes in the injector, tubing, or column from a previous high-concentration sample. | 1. Use Glassware: Avoid plastic labware wherever possible. If plastics are necessary, rinse thoroughly with solvent. 2. Solvent Blanks: Run solvent blanks to check for contamination. Use LC-MS grade solvents. 3. Injector Wash: Implement a robust injector wash protocol using a strong solvent. |
| Poor Chromatographic Resolution | 1. Inappropriate Column Chemistry: The stationary phase is not providing adequate selectivity for the analytes. 2. Gradient Not Optimized: The mobile phase gradient is too steep or not shallow enough to separate closely eluting isomers or derivatives. 3. Flow Rate Too High: Reduces the time for partitioning and separation to occur. | 1. Column Selection: Consider a different column chemistry (e.g., C18, phenyl-hexyl). 2. Gradient Optimization: Develop a shallower gradient, especially around the elution time of the target compounds. 3. Flow Rate Optimization: Reduce the flow rate to improve separation, though this will increase run time. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Peak Response for TBBPA/Derivatives | 1. Incomplete Derivatization: The phenolic hydroxyl groups of TBBPA and some derivatives are not fully derivatized, making them unsuitable for GC analysis. 2. Thermal Degradation: TBBPA and its derivatives can be thermally labile and may degrade in the high-temperature GC inlet. | 1. Optimize Derivatization: Ensure complete reaction by optimizing the derivatizing agent (e.g., silylation reagents like BSTFA), reaction time, and temperature. 2. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analytes. |
| Multiple Peaks for a Single Analyte | 1. On-Column Degradation: The derivatized analyte is degrading on the analytical column. 2. Incomplete Derivatization: Partial derivatization can lead to multiple products for a single analyte. | 1. Use a More Inert Column: Employ a highly inert GC column to minimize on-column degradation. 2. Re-optimize Derivatization: Revisit the derivatization protocol to ensure a single, stable product is formed. |
| Matrix Interference | 1. Co-extraction of Matrix Components: Lipids and other matrix components can co-extract with the analytes and interfere with the analysis. | 1. Enhanced Cleanup: Use techniques like gel permeation chromatography (GPC) or silica gel cleanup to remove interfering substances. For fatty samples, an acid silica column can be effective. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for the simultaneous analysis of TBBPA and its derivatives, LC-MS/MS or GC-MS?
A1: LC-MS/MS is generally preferred for the analysis of TBBPA and its derivatives. This is because many TBBPA derivatives are polar and thermally labile, making them challenging to analyze by GC-MS without a derivatization step. LC-MS/MS allows for the direct analysis of these compounds in their native form. However, GC-MS can be a viable and sensitive option if a robust and reproducible derivatization method is established.
Q2: What is the purpose of derivatization in the GC-MS analysis of TBBPA?
A2: Derivatization is crucial for the GC-MS analysis of TBBPA and its hydroxylated derivatives. The phenolic hydroxyl groups in TBBPA make the molecule polar and prone to adsorption and thermal degradation in the GC system. Derivatization, typically through silylation or acetylation, replaces the active hydrogens on the hydroxyl groups with less polar, more stable functional groups. This increases the volatility and thermal stability of the analytes, resulting in improved chromatographic peak shape and sensitivity.
Q3: What are the most common sample preparation techniques for analyzing TBBPA and its derivatives in environmental samples?
A3: Common sample preparation techniques involve solvent extraction followed by a cleanup step.
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Extraction: Ultrasonic extraction and accelerated solvent extraction (ASE) are frequently used for solid samples like soil, sediment, and dust. Liquid-liquid extraction is common for water samples.
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Cleanup: Solid-phase extraction (SPE) with silica or Florisil cartridges is widely employed to remove interfering matrix components. For complex matrices like biological tissues or food, gel permeation chromatography (GPC) may be necessary to remove lipids.
Q4: How can I minimize background contamination from TBBPA in my analysis?
A4: TBBPA is a common flame retardant used in many laboratory products, leading to a high risk of background contamination.
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Glassware: Use glass volumetric flasks and vials instead of plastic ones.
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Solvents: Use high-purity, LC-MS grade solvents and always run procedural blanks to assess background levels.
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Sample Handling: Be mindful of potential contamination sources in the laboratory environment, such as dust from electronic equipment.
Q5: Which ionization mode is best for LC-MS/MS analysis of TBBPA and its derivatives?
A5: Electrospray ionization (ESI) in negative ion mode is the most commonly reported and generally most sensitive method for TBBPA and its derivatives. The phenolic hydroxyl groups readily deprotonate to form [M-H]⁻ ions. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may offer better sensitivity for some less polar derivatives.
Experimental Protocols
Protocol 1: Sample Preparation for Soil and Sediment Samples (UPLC-MS/MS)
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Sample Pre-treatment: Air-dry the soil/sediment sample, grind it, and sieve to achieve a homogenous particle size.
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Extraction:
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Weigh 5 grams of the homogenized sample into a centrifuge tube.
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Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
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Spike with an appropriate internal standard (e.g., ¹³C₁₂-labeled TBBPA).
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Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
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Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
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Repeat the extraction two more times and combine the supernatants.
-
-
Cleanup:
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Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
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Prepare a silica gel solid-phase extraction (SPE) cartridge by pre-conditioning with n-hexane.
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Load the concentrated extract onto the SPE cartridge.
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Elute interfering compounds with n-hexane.
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Elute the target analytes with a mixture of dichloromethane and acetone.
-
-
Final Preparation:
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Evaporate the eluate to dryness under nitrogen.
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Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase (e.g., methanol/water).
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Filter through a 0.22 µm syringe filter (preferably PTFE to minimize TBBPA contamination) into an autosampler vial.
-
Protocol 2: UPLC-MS/MS Instrumental Analysis
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Instrumentation: Ultra-high performance liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer (UPLC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
B: Methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for each analyte and internal standard must be optimized.
Table 1: Example UPLC-MS/MS Parameters
| Parameter | Setting |
| Column Temperature | 40 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Capillary Voltage | 3.0 kV (Negative) |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Visualizations
Caption: Workflow for the analysis of TBBPA and its derivatives in solid matrices.
Caption: A logical approach to troubleshooting poor analytical results.
References
Reducing background contamination in trace analysis of tribromobisphenol A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during the trace analysis of tribromobisphenol A (TBBPA).
Troubleshooting Guide
High background signal or blank contamination is a common challenge in the trace analysis of TBBPA, potentially leading to inaccurate quantification and poor sensitivity. This guide addresses specific issues you may encounter during your experiments.
Question: What are the primary sources of TBBPA background contamination in the laboratory?
Answer: TBBPA is a widely used brominated flame retardant, leading to its ubiquitous presence in the environment and laboratory settings.[1][2][3] Key sources of contamination include:
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Laboratory Equipment and Consumables: Many plastics and polymers used in lab equipment can contain or be contaminated with TBBPA. Common culprits include pipette tips, centrifuge tubes, plastic containers, and even some filtration membranes.
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Dust and Air: Indoor dust is a significant reservoir for TBBPA, which can originate from electronic devices like computers and televisions, as well as building materials.[2][4] This dust can easily contaminate samples, solvents, and equipment.
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Solvents and Reagents: Although often high-purity, solvents and reagents can sometimes contain trace levels of TBBPA or related interfering compounds.
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Cross-Contamination: Improper handling of high-concentration standards or samples can lead to the contamination of subsequent low-concentration samples.
Question: My procedural blanks show significant TBBPA peaks. How can I identify the source of contamination?
Answer: A systematic approach is crucial to pinpoint the source of contamination. We recommend the following workflow:
Question: What are the best practices for cleaning laboratory glassware to remove TBBPA contamination?
Answer: A rigorous cleaning protocol is essential. For bisphenols, which share similarities with TBBPA, cleaning procedures involving both organic solvents and high temperatures have proven effective.
Recommended Glassware Cleaning Protocol:
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Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or methanol) to remove gross contamination.
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Soaking: Soak glassware in a heated alkaline detergent solution.
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Thorough Rinsing: Rinse extensively with tap water, followed by a final rinse with ultrapure water.
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Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone.
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Drying: Dry glassware in an oven at a high temperature (e.g., >100°C).
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Storage: Store cleaned glassware covered with aluminum foil to prevent dust contamination.
Question: How can I minimize contamination from plastic consumables?
Answer: Whenever possible, substitute plasticware with glassware. If plastic consumables are unavoidable, consider the following:
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Material Selection: Opt for polypropylene (PP) or polyethylene (PE) plastics, which are generally less prone to leaching bisphenolic compounds compared to polycarbonate.
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Pre-leaching: Before use, rinse plasticware with a high-purity solvent (e.g., methanol or acetonitrile) to remove surface contaminants.
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Certified Consumables: Use consumables certified by the manufacturer to be free of TBBPA or other interfering compounds.
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Avoid Filtration if Possible: Filtration steps can introduce contamination. If filtration is necessary, use PTFE syringe filters, which have been shown to have lower background levels for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are typical background levels of TBBPA found in a laboratory setting?
A1: Background levels can be highly variable depending on the cleanliness of the lab and the materials present. Studies have reported TBBPA concentrations in various matrices, which can give an indication of environmental background:
| Matrix | Concentration Range | Reference |
| Indoor Dust | 78.87 - 463.81 ng/g | |
| Office Dust | Up to 26.7 ng/g | |
| Indoor Air | 12.3 - 1640 pg/m³ | |
| PM10 in PCB Plant | 12.3 - 1640 pg/m³ |
It is crucial to establish the baseline background level in your own laboratory by running regular procedural blanks.
Q2: Can my LC-MS/MS or GC-MS system be a source of TBBPA contamination?
A2: Yes, the analytical instrument itself can be a source of background signal. For LC-MS/MS systems, TBBPA present in the mobile phase can accumulate on the analytical column, especially during gradient elution, and later elute as a broad peak or contribute to a high baseline.
Mitigation Strategies:
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High-Purity Solvents: Use LC-MS grade solvents.
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Isocratic Elution: If feasible, an isocratic method may prevent the on-column concentration of contaminants from the mobile phase.
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Online Trap Column: An online trap or guard column can be used to capture contaminants from the mobile phase before they reach the analytical column.
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System Cleaning: Regularly flush the system with a strong solvent to remove adsorbed contaminants.
Q3: Are there specific sample preparation techniques that are less prone to TBBPA contamination?
A3: While no method is entirely immune to contamination, some techniques can minimize the risk:
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Solid-Phase Extraction (SPE): SPE is often preferred as it can be more contained and uses smaller volumes of solvents compared to liquid-liquid extraction (LLE).
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully used for TBBPA analysis in food samples and can reduce solvent usage and sample handling steps.
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Minimize Steps: Every additional sample handling step (e.g., filtration, solvent exchange) increases the risk of contamination. Streamline your protocol as much as possible.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical system.
Methodology:
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Sample Preparation: Acidify the water sample to a pH of 2-2.5.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., HLB or silica) by passing methanol followed by acidified ultrapure water.
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Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a steady flow rate.
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Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
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Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
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Elution: Elute the TBBPA from the cartridge using a suitable organic solvent or mixture, such as acetone or a hexane/acetone mix.
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Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization and GC-MS analysis.
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Analysis: Inject the prepared sample into the analytical instrument.
References
- 1. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment [mdpi.com]
- 2. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Tribromobisphenol A (TBBPA) by GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Tribromobisphenol A (TBBPA).
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and GC-MS analysis of TBBPA.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Peak Intensity for TBBPA Derivative | Incomplete Derivatization: Insufficient reagent, suboptimal reaction time or temperature, presence of moisture. | - Increase the molar excess of the derivatization reagent (e.g., BSTFA) to at least a 2:1 ratio over active hydrogens. - Optimize reaction time and temperature. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is a good starting point.[1] - Ensure all solvents, reagents, and samples are anhydrous, as moisture can deactivate the derivatization reagent and hydrolyze the derivatives.[1] |
| Derivative Degradation in Injector: High injector temperature can cause thermal decomposition of the TBBPA derivative.[2][3] | - Lower the injector temperature. A starting point of 250°C is recommended, with further optimization as needed. - Use a deactivated injector liner to minimize active sites that can promote degradation.[1] - Consider using pulsed-pressure injection to reduce the residence time of the sample in the hot injector. | |
| Poor Analyte Solubility: The dried sample residue may not fully dissolve in the derivatization solvent. | - Try a different solvent for the derivatization reaction. Acetone has been shown to significantly accelerate silylation reactions. Pyridine is also commonly used as a catalyst and to aid dissolution. | |
| Peak Tailing for TBBPA Derivative | Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or connections can interact with the analyte. | - Use a deactivated liner and septum. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove any active sites that may have developed. |
| Suboptimal Chromatographic Conditions: Incorrect column temperature program or carrier gas flow rate. | - Optimize the GC oven temperature program to ensure proper focusing of the analyte band at the head of the column. - Ensure the carrier gas flow rate is optimal for the column dimensions. | |
| Co-eluting Interferences: Matrix components can interfere with the peak shape. | - Improve sample cleanup procedures to remove interfering matrix components. | |
| Appearance of Unexpected Peaks | Side Reactions During Derivatization: Formation of multiple derivatives or byproducts. | - Optimize the derivatization conditions (reagent ratio, temperature, time) to favor the formation of a single, stable derivative. - Review the mass spectra of the unexpected peaks to identify potential byproducts. |
| Contamination: Contamination from solvents, reagents, or the GC system itself. | - Use high-purity solvents and fresh derivatization reagents. - Run a blank analysis to identify potential sources of contamination. | |
| Septum Bleed: Degradation of the injector septum at high temperatures can introduce interfering compounds. | - Use a high-quality, low-bleed septum and replace it regularly. | |
| Poor Reproducibility | Inconsistent Derivatization: Variations in reaction conditions between samples. | - Ensure precise and consistent addition of reagents and control of reaction time and temperature for all samples and standards. - Prepare fresh derivatization reagents regularly. |
| Derivative Instability: Degradation of the TBBPA derivative over time. | - Analyze derivatized samples as soon as possible. - If storage is necessary, store at low temperatures (e.g., -20°C) to minimize degradation. Trimethylsilyl (TMS) derivatives can be unstable and may only last a few days. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of TBBPA?
A1: TBBPA is a polar compound with low volatility due to the presence of two phenolic hydroxyl groups. Direct injection of underivatized TBBPA into a GC-MS system can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the hot injector. Derivatization masks the polar hydroxyl groups, increasing the volatility and thermal stability of the analyte, which results in improved chromatographic performance and more reliable quantification.
Q2: What are the most common derivatization reagents for TBBPA?
A2: Silylation reagents are the most common choice for derivatizing TBBPA. These include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and effective silylating agent. It is often used with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent that produces volatile byproducts.
-
MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives compared to the trimethylsilyl (TMS) derivatives formed by BSTFA and MSTFA. This increased stability can be advantageous in preventing degradation in the GC injector.
Other derivatization techniques such as acetylation with acetic anhydride or acylation with fluorinated anhydrides (e.g., HFBA) have also been reported.
Q3: How do I choose the best derivatization reagent for my application?
A3: The choice of reagent depends on several factors:
-
Analyte Stability: If you are experiencing thermal degradation with TMS derivatives, consider using MTBSTFA to form more stable TBDMS derivatives.
-
Matrix Complexity: For complex matrices, a more robust derivatization method that minimizes side reactions may be necessary.
-
Analytical Goals: For routine analysis where high throughput is desired, a fast and simple derivatization method like silylation with BSTFA in acetone can be effective.
Q4: What are the optimal conditions for silylation of TBBPA with BSTFA?
A4: While optimization is always recommended for your specific matrix and instrumentation, a good starting point for BSTFA derivatization is:
-
Solvent: Anhydrous acetone or pyridine. Acetone can significantly accelerate the reaction.
-
Reagent: BSTFA with 1% TMCS.
-
Temperature: 60-80°C.
-
Time: 30-60 minutes.
Q5: How can I confirm that the derivatization reaction is complete?
A5: You can monitor the completeness of the reaction by analyzing aliquots of the reaction mixture at different time points. The peak area of the TBBPA derivative should plateau when the reaction is complete. You can also look for the absence of the underivatized TBBPA peak in the chromatogram. The mass spectrum of the derivatized peak should correspond to the expected TBBPA-TMS derivative.
Experimental Protocols
Detailed Protocol for Silylation of TBBPA using BSTFA
This protocol provides a general procedure for the derivatization of TBBPA in a sample extract.
Materials:
-
Dried sample extract containing TBBPA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetone
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual water and protic solvents.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetone to the dried extract. Vortex for 30 seconds to dissolve the residue.
-
Derivatization: Add 50 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following tables summarize typical performance data for the GC-MS analysis of derivatized TBBPA. Note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Comparison of Derivatization Reagents for TBBPA Analysis
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | 60-80°C, 30-60 min | Widely used, effective, relatively fast reaction. | TMS derivatives can be susceptible to thermal degradation and hydrolysis. |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Room temp to 60°C, 30-60 min | Forms more stable derivatives, reducing degradation in the injector. | May be less reactive towards sterically hindered phenols. |
| Acetic Anhydride | Acetate | 60°C, 30 min | Simple and inexpensive. | May be less efficient than silylation. |
| HFBA | Heptafluorobutyryl | 50°C, 30 min | Can improve sensitivity with an electron capture detector (ECD). | May introduce more complexity to the analysis. |
Table 2: Typical GC-MS Performance Metrics for Derivatized TBBPA
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | |
| Recovery | 70 - 120% | |
| Linearity (R²) | > 0.99 |
Visualizations
Experimental Workflow for TBBPA Analysis
Caption: Workflow for the GC-MS analysis of TBBPA, from sample preparation to data reporting.
Troubleshooting Logic for Low TBBPA Peak Intensity
References
Technical Support Center: Enhancing the Resolution of Brominated Bisphenol A Isomers in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of brominated bisphenol A (BPA) isomers in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing brominated bisphenol A isomers?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective detection.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.
Q2: Why is the resolution of brominated BPA isomers challenging?
A2: Brominated BPA isomers often have very similar physicochemical properties, including polarity and molecular weight. This structural similarity leads to comparable interactions with both the stationary and mobile phases in chromatography, resulting in co-elution or poor separation of the isomeric peaks.
Q3: What are the critical factors influencing the resolution of brominated BPA isomers?
A3: The key factors to optimize for better resolution include the choice of stationary phase (column chemistry), the composition of the mobile phase (organic modifier, pH, and additives), column temperature, and the flow rate.
Q4: Can sample preparation affect the resolution of isomers?
A4: Yes, proper sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) help to remove matrix interferences that can cause peak broadening and co-elution, thereby improving the overall resolution and sensitivity of the analysis.
Q5: How can I avoid background contamination with bisphenol A and its analogs?
A5: Background contamination is a common issue in trace analysis of bisphenols.[3][4] To minimize this, it is recommended to use glassware instead of plastic containers, employ high-purity solvents (LC-MS grade), and perform blank injections to identify and eliminate sources of contamination in the chromatographic system.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of brominated BPA isomers.
Problem 1: Poor resolution or complete co-elution of isomer peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The choice of the column's stationary phase is critical for isomer separation. Standard C18 columns may not always provide sufficient selectivity. Solution: Consider using a stationary phase with different retention mechanisms. Phenyl-hexyl or biphenyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of the brominated BPA isomers, which can significantly improve resolution. |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences the retention and selectivity of the separation. Solution: Methodically optimize the mobile phase. Vary the organic modifier (e.g., switch between acetonitrile and methanol) as this can alter selectivity. Adjust the gradient profile by using a shallower gradient, which can increase the separation window between closely eluting peaks. The influence of mobile phase additives like ammonium fluoride has also been shown to improve analytical sensitivity for bisphenols. |
| Isocratic Elution is Insufficient | For complex mixtures of isomers, an isocratic elution may not provide enough resolving power. Solution: Implement a gradient elution program. Start with a lower percentage of the organic solvent and gradually increase it. This will help to separate isomers with small differences in hydrophobicity. |
Problem 2: Tailing or fronting of chromatographic peaks.
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the bisphenols, leading to peak tailing. Solution: Use an end-capped column to minimize silanol interactions. Alternatively, adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion, including fronting. Solution: Reduce the sample concentration or the injection volume. |
| Column Degradation | Over time, the stationary phase can degrade, leading to poor peak shapes. Solution: Replace the column with a new one of the same type. The use of a guard column can help extend the lifetime of the analytical column. |
Problem 3: Baseline noise or "ghost" peaks.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or System | Impurities in the solvents or leaching from the HPLC system components can cause baseline noise and ghost peaks. This is a known issue in the analysis of bisphenols. Solution: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases. Flush the system thoroughly. An isocratic elution with a relatively high percentage of organic solvent can sometimes help to elute contaminants from the column. |
| Carryover from Previous Injections | Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Solution: Optimize the needle wash procedure of the autosampler. Include a blank injection after a high-concentration sample to check for carryover. |
Quantitative Data Presentation
The following tables summarize chromatographic data for the separation of brominated BPA isomers from various studies.
Table 1: Comparison of Stationary Phases for the Separation of Polyphenyl Isomers (as an analog for BPA isomers)
This table is adapted from a study on polyphenyls, which are structurally similar to BPA and its isomers, to illustrate the effect of stationary phase on retention and resolution.
| Compound | Retention Time (min) on C18 | Retention Time (min) on Biphenyl | Retention Time (min) on Phenyl-hexyl |
| m-terphenyl | 3.78 | 5.56 | 3.10 |
| p-terphenyl | 3.78 | 5.56 | 3.19 |
| Quaterphenyl Isomer 1 | 6.50 | 10.50 | 6.80 |
| Quaterphenyl Isomer 2 | 7.20 | 11.80 | 7.50 |
| Quaterphenyl Isomer 3 | 7.80 | 13.44 | 8.20 |
Data adapted from a study on polyphenyl separation, highlighting the improved resolution of isomers on phenyl-hexyl and biphenyl phases compared to a standard C18 phase.
Table 2: UHPLC-MS/MS Parameters for the Analysis of Bisphenols
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisphenol A (BPA) | 227.1 | 133.1 | 30 |
| Tetrabromobisphenol A (TBBPA) | 542.7 | 463.8 | 25 |
| Monobromo-BPA | 305.0 | 211.0 | 28 |
| Dibromo-BPA | 384.9 | 289.0 | 32 |
| Tribromo-BPA | 463.8 | 384.9 | 35 |
This table provides example mass spectrometry parameters for the analysis of BPA and its brominated derivatives.
Experimental Protocols
Detailed Methodology for UHPLC-MS/MS Analysis of Brominated BPA Isomers
This protocol is a representative method for the analysis of brominated BPA isomers in environmental water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
2. UHPLC Conditions
-
Column: A C18 reversed-phase column with a biphenyl or phenyl-hexyl stationary phase is recommended for enhanced isomer separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
Caption: Experimental workflow for the analysis of brominated BPA isomers.
Caption: Troubleshooting workflow for poor resolution of brominated BPA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine | Semantic Scholar [semanticscholar.org]
- 3. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Tribromobisphenol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of tribromobisphenol A (TBBPA) using electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact the analysis of this compound (TBBPA)?
A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, TBBPA.[1][2][3] This interference reduces the signal intensity of TBBPA, which can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][4] In some instances, the opposite effect, ion enhancement, can occur, which also compromises data accuracy. Given that TBBPA is often analyzed in complex environmental and biological samples, understanding and mitigating ion suppression is critical for reliable results.
Q2: How can I determine if ion suppression is affecting my TBBPA analysis?
A2: A widely used method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a TBBPA standard is introduced into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. A decrease in the constant TBBPA signal at specific retention times indicates the elution of matrix components that cause ion suppression. Another approach is the post-extraction spike, where the response of TBBPA spiked into a blank matrix extract is compared to its response in a clean solvent. A lower response in the matrix extract signifies ion suppression.
Q3: What are the common causes of ion suppression for halogenated compounds like TBBPA?
A3: The primary causes of ion suppression for TBBPA are co-eluting matrix components that compete for ionization in the ESI source. These interferences can include salts, endogenous compounds from the sample (e.g., humic substances in environmental samples or phospholipids in biological samples), and mobile phase additives. The efficiency of the ESI process is dependent on the formation of charged droplets and the subsequent liberation of analyte ions, and competing species can disrupt these processes.
Q4: Can changing the ionization source or polarity mitigate ion suppression for TBBPA?
A4: Yes, altering the ionization source or polarity can be an effective strategy. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). Therefore, switching to APCI, if compatible with the analyte's properties, can reduce matrix effects. For ESI, switching between positive and negative ion modes can also be beneficial. Since TBBPA, like other brominated phenols, readily forms negative ions, operating in negative ion mode may reduce competition for ionization as fewer matrix components ionize under these conditions.
Q5: How effective is sample dilution in minimizing ion suppression?
A5: Sample dilution is a straightforward method to reduce the concentration of interfering matrix components. By diluting the sample, the impact of co-eluting species on the ionization of TBBPA can be lessened. However, this approach also dilutes the analyte, which may compromise the limit of detection for trace-level analysis. Therefore, its feasibility depends on the initial concentration of TBBPA in the sample.
Troubleshooting Guides
This section provides solutions to common issues encountered during the ESI-MS analysis of TBBPA.
Problem: Poor signal intensity and reproducibility for TBBPA in matrix samples compared to standards.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid Phase Extraction (SPE): Utilize SPE cartridges to clean up and concentrate TBBPA from complex samples. For environmental water samples, SPE is a highly effective technique.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate TBBPA from the sample matrix.
-
-
Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of TBBPA from the regions of ion suppression.
-
Alter the gradient profile.
-
Change the mobile phase composition.
-
Use a different stationary phase to achieve better separation.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for TBBPA will co-elute and experience similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.
-
Problem: Inconsistent results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition leading to varying degrees of ion suppression.
-
Solutions:
-
Implement a Robust Sample Cleanup Method: Consistent and effective sample preparation, such as SPE, can minimize variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in a matrix similar to the unknown samples can help compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to correct for sample-to-sample variations in ion suppression.
-
Data Presentation
Table 1: Strategies to Minimize Ion Suppression in TBBPA Analysis
| Strategy | Principle | Advantages | Considerations |
| Sample Preparation (SPE, LLE) | Removal of interfering matrix components prior to LC-MS analysis. | Highly effective at reducing ion suppression; can also concentrate the analyte. | Method development required; may be time-consuming. |
| Chromatographic Separation | Separation of TBBPA from co-eluting matrix interferences. | Can eliminate the need for extensive sample cleanup. | May require significant method development; may increase run time. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with TBBPA and experiences similar matrix effects, allowing for accurate correction. | Considered the gold standard for compensating for matrix effects; improves accuracy and precision. | SIL-IS for TBBPA may be expensive or not readily available. |
| Sample Dilution | Reduces the concentration of all components, including matrix interferences. | Simple and quick to implement. | Reduces analyte signal, potentially impacting sensitivity. |
| Change Ionization Mode/Source | Switching from ESI to APCI or from positive to negative ion mode can reduce susceptibility to ion suppression. | Can be a simple instrument parameter change. | TBBPA may not ionize efficiently in all modes/sources; APCI may be less sensitive for some compounds. |
| Reduce LC Flow Rate | Lower flow rates (e.g., nano-ESI) can improve desolvation and reduce the impact of non-volatile salts. | Can enhance ionization efficiency. | May not be suitable for all applications and can increase run times. |
| Advanced Ionization Techniques | Novel methods like laser-assisted ESI can enhance ionization efficiency and sensitivity for TBBPA. | Can significantly improve limits of detection. | Requires specialized equipment that may not be widely available. |
Experimental Protocols
Protocol 1: Identification of Ion Suppression Zones using Post-Column Infusion
-
Materials:
-
TBBPA standard solution (e.g., 1 µg/mL in methanol).
-
Syringe pump.
-
Tee-union and necessary fittings.
-
Blank matrix extract (prepared using your standard sample preparation method).
-
LC-MS system with an ESI source.
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the TBBPA standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Begin infusing the TBBPA solution into the mobile phase stream entering the MS. Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific TBBPA transition. A stable, elevated baseline should be observed.
-
Inject Blank Matrix: While continuously infusing the TBBPA standard, inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the TBBPA signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components.
-
Protocol 2: General Method for TBBPA Analysis with Minimized Ion Suppression
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Select an appropriate SPE sorbent (e.g., a mixed-mode or polymer-based sorbent).
-
Condition the SPE cartridge with the appropriate solvents (e.g., methanol followed by water).
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute TBBPA with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: Develop a gradient that provides good separation of TBBPA from any remaining matrix components, informed by the results of the post-column infusion experiment if performed.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode is often preferred for brominated phenols.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature to maximize the TBBPA signal.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection of TBBPA.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor TBBPA signal intensity and reproducibility.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tribromobisphenol A in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of tribromobisphenol A (TBBPA) determination in food contact materials (FCMs). TBBPA is a widely utilized brominated flame retardant in polymers such as epoxy resins and polycarbonates, which are also employed in food packaging. Due to potential migration into foodstuffs, robust and validated analytical methods are imperative for regulatory compliance and consumer safety. This document outlines and compares the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting and validating appropriate methods for their specific needs.
Comparison of Analytical Techniques
The determination of TBBPA in complex matrices like food contact materials primarily relies on chromatographic techniques coupled with mass spectrometry. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both typically interfaced with a mass spectrometer (MS). More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering enhanced resolution and speed.
Table 1: Comparison of Analytical Method Performance for TBBPA and Related Compounds in Food Contact Materials and Simulants
| Analytical Method | Matrix | Analyte | LOD | LOQ | Recovery (%) | Precision (RSD %) | Linearity (R²) | Citation(s) |
| UHPLC-MS/MS | Polycarbonate | Bisphenol A (BPA) | 0.1–0.5 µg/kg | 0.5–2.5 µg/kg | 81.8–114.5 | < 15.0 (Intra- & Inter-day) | > 0.9981 | [1] |
| HPLC-MS/MS | Polycarbonate | Bisphenol A (BPA) | - | < 5 ppm (for an impurity) | 90 - 110 | < 10 | - | [2] |
| GC-MS | Plant Material | TBBPA | 4.10 ng/g | - | 69 ± 4 | < 5 | - | [3] |
| TD-GC-MS | Resin | TBBPA | - | - | - | < 10 | - | [4] |
Note: Data for Bisphenol A (BPA), a structurally related compound, in polycarbonate is included to provide relevant performance characteristics in the absence of comprehensive, directly comparable data for TBBPA in the same matrix.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely adopted technique for the analysis of TBBPA.[5] It offers the significant advantage of analyzing the intact TBBPA molecule without the need for derivatization, which can be a source of analytical error. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, minimizing interferences from the complex polymer matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the determination of TBBPA. However, due to the low volatility and polar nature of TBBPA, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This adds a step to the sample preparation process but can also enhance the chromatographic performance and sensitivity.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. A UHPLC-ESI-Orbitrap method has been successfully developed and validated for the identification and quantification of bisphenol A and other plastic additives that have migrated from polycarbonate tableware.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for sample preparation and analysis based on the discussed techniques.
Sample Preparation: Migration Testing
Migration testing is a critical step in assessing the potential for substances to transfer from food contact materials to food. This is typically performed using food simulants under controlled conditions of time and temperature that represent the intended use of the material.
Protocol for Migration Testing of Polycarbonate Samples:
-
Sample Preparation: Cut the polycarbonate material into pieces of a defined surface area.
-
Food Simulants: Select appropriate food simulants based on the type of food the material is intended to come into contact with (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or isooctane for fatty foods).
-
Migration Conditions: Immerse the polycarbonate samples in the food simulant in a sealed container. The conditions of time and temperature should simulate the worst-case scenario of intended use (e.g., 2 hours at 70°C for hot-fill applications).
-
Extraction: After the migration period, remove the polymer samples and collect the food simulant. The simulant may require further extraction or concentration prior to analysis. For aqueous simulants, solid-phase extraction (SPE) is a common technique. For oily simulants, liquid-liquid extraction (LLE) may be employed.
Analytical Method Protocols
Representative UHPLC-MS/MS Protocol for TBBPA in Food Simulants:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of an additive like ammonium fluoride to enhance ionization.
-
Injection Volume: 5-20 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for TBBPA. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Representative GC-MS Protocol for TBBPA in Food Contact Material Extract:
-
Extraction: The polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and then precipitated with a non-solvent (e.g., methanol) to separate the polymer from the additives. The supernatant containing TBBPA is then collected.
-
Derivatization: The extracted TBBPA is derivatized, for instance, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. Detection can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for TBBPA in food contact materials.
Caption: Workflow for the validation of an analytical method.
Conclusion
The choice of an analytical method for the determination of TBBPA in food contact materials depends on several factors, including the required sensitivity, the available instrumentation, and the nature of the food contact material. UHPLC-MS/MS and HPLC-MS/MS are powerful techniques that offer high sensitivity and selectivity without the need for derivatization, making them well-suited for the analysis of TBBPA. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative. The validation of the chosen method according to established guidelines is a critical step to ensure the accuracy and reliability of the results, which is paramount for assessing the safety of food contact materials.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeol.com [jeol.com]
- 5. Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Tribromobisphenol A and Tetrabromobisphenol A: A Guide for Researchers
This guide provides a comparative analysis of the toxicological profiles of tribromobisphenol A (TBBPA) and tetrabromobisphenol A (TBBPA), two prominent brominated flame retardants. The content is intended for researchers, scientists, and drug development professionals, offering a concise overview of their cytotoxic, genotoxic, endocrine-disrupting, and developmental effects based on available experimental data.
Introduction
Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants globally. Its extensive use has led to concerns about its potential environmental and human health impacts. This compound (TBBPA) is often found as an impurity in commercial TBBPA and is also a metabolic byproduct. Understanding the comparative toxicity of these two compounds is crucial for assessing the overall risk associated with TBBPA exposure. This guide summarizes key experimental findings to facilitate a direct comparison of their toxicological properties.
Data Presentation
The following tables summarize the quantitative data on the comparative toxicity of TBBPA and TBBPA across various endpoints.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| TBBPA | Chicken Embryonic Hepatocytes | Cell Viability | LC50 | 40.6 µM | [1] |
| TBBPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | EC50 | Not explicitly stated, but reduced viability at concentrations from 0.0001 to 100 μg/mL | [2] |
| Dibromobisphenol A | HeLa Cells | MTT Assay | Cytotoxicity | Stronger than TBBPA | [3] |
| TBBPA | Rat Hepatocytes | Cell Viability | - | More toxic than Bisphenol A | [4] |
Table 2: Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| TBBPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | Induced DNA single and double-strand breaks | [5] |
| TBBPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | Exhibited stronger genotoxic potential than TBBPS | |
| TBBPA | In vitro assays | Chromosomal Aberration, Ames Test | Generally negative |
Note: Specific genotoxicity data for TBBPA from the searched literature is limited, preventing a direct quantitative comparison in this table.
Table 3: Endocrine Disruption Data
| Compound | Target | Assay | Finding | Reference |
| TBBPA | Estrogen Receptor | Competitive Binding Assay (MCF-7 cells) | Lower estrogenic potency than TBBPA | |
| TBBPA | Estrogen Receptor | Competitive Binding Assay (MCF-7 cells) | Lower estrogenic potency with increasing bromine substitutions | |
| TBBPA | Transthyretin (Thyroid Hormone Transport) | Competitive Binding Assay | Binds strongly, potentially disrupting thyroid hormone transport | |
| TBBPA | Transthyretin (Thyroid Hormone Transport) | Competitive Binding Assay | Potency increases with higher bromination (TBBPA > TBBPA) | |
| TBBPA | Androgen Receptor, Progesterone Receptor | In vitro assays | Potential antagonist activity |
Table 4: Developmental Toxicity Data
| Compound | Model Organism | Endpoint | Observation | Reference |
| TBBPA | Zebrafish (Danio rerio) | Mortality, Malformations | More acutely toxic than its metabolites BPA and TBBPA DME | |
| TBBPA | Zebrafish (Danio rerio) | Neurodevelopment | Caused neurodevelopmental toxicity via thyroid disruption | |
| TBBPA | Rats | Two-generation study | No significant effects on fertility or neurodevelopment at doses up to 1000 mg/kg |
Note: Specific developmental toxicity data for TBBPA was not found in the performed searches, limiting a direct comparison in this table.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of TBBPA and TBBPA by measuring the metabolic activity of cells.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, HeLa) or primary cells are cultured in appropriate media and conditions.
-
Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of TBBPA or TBBPA for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: Plates are incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (unexposed cells), and the half-maximal effective concentration (EC50) or lethal concentration (LC50) is calculated.
Genotoxicity Assessment (Comet Assay)
Objective: To detect DNA single and double-strand breaks in cells exposed to TBBPA and TBBPA.
Methodology:
-
Cell Exposure: Cells are exposed to various concentrations of the test compounds.
-
Cell Embedding: After exposure, cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (fragments) migrates out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the ability of TBBPA and TBBPA to bind to the estrogen receptor (ER) and displace a radiolabeled estrogen.
Methodology:
-
Preparation of ER: A source of ER is prepared, typically from the cytosol of estrogen-responsive cells like MCF-7.
-
Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the test compounds (TBBPA or TBBPA).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using methods like dextran-coated charcoal adsorption.
-
Radioactivity Measurement: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
Zebrafish Embryo Toxicity Assay
Objective: To assess the developmental toxicity of TBBPA and TBBPA in a vertebrate model.
Methodology:
-
Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates containing embryo medium with various concentrations of the test compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28.5°C).
-
Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) under a stereomicroscope.
-
Endpoint Assessment: Various developmental endpoints are recorded, including mortality, hatching rate, heart rate, and the presence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for specific malformations are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by TBBPA and TBBPA, as well as a typical experimental workflow for in vitro toxicity assessment.
Caption: Signaling pathways implicated in the toxicity of TBBPA.
Caption: Experimental workflow for in vitro toxicity assessment.
Comparative Toxicological Profile
Cytotoxicity
Available data suggests that the cytotoxicity of brominated bisphenols may be influenced by the number of bromine substituents. One study indicated that dibromobisphenol A, a degradation product of TBBPA, exhibited stronger cytotoxicity against HeLa cells than TBBPA itself. In chicken embryonic hepatocytes, TBBPA showed an LC50 of 40.6 µM. While direct comparative data for TBBPA is scarce, these findings imply that TBBPA might exhibit comparable or potentially higher cytotoxicity than TBBPA in certain cell types.
Genotoxicity
TBBPA has been shown to induce DNA single and double-strand breaks in human peripheral blood mononuclear cells, as demonstrated by the comet assay. In the same study, TBBPA exhibited a stronger genotoxic potential than tetrabromobisphenol S (TBBPS). However, other studies using different in vitro assays, such as the chromosomal aberration test and the Ames test, have reported negative results for TBBPA's genotoxicity. Limited data is available on the genotoxicity of TBBPA, making a direct comparison challenging.
Endocrine Disruption
Both TBBPA and TBBPA have been shown to interact with the endocrine system, but their potencies appear to differ. A comparative study on estrogenic activity demonstrated that the potential decreases with an increasing number of bromine substitutions, indicating that TBBPA is less estrogenic than TBBPA. Conversely, the binding affinity to the thyroid hormone transport protein transthyretin increases with a higher degree of bromination, suggesting that TBBPA has a more potent disruptive effect on thyroid hormone transport than TBBPA. TBBPA can also act as an antagonist for the androgen and progesterone receptors.
Developmental Toxicity
In zebrafish embryos, TBBPA has been shown to be more acutely toxic than its metabolites, bisphenol A (BPA) and TBBPA dimethyl ether, causing mortality and developmental malformations. TBBPA-induced neurodevelopmental toxicity in zebrafish has been linked to its disruption of the thyroid hormone system. In contrast, a two-generation reproductive toxicity study in rats found no significant effects of TBBPA on fertility or neurodevelopment at high doses. There is a lack of specific developmental toxicity data for TBBPA, which prevents a direct comparison.
Conclusion
The available evidence suggests that both this compound and tetrabromobisphenol A possess toxicological properties of concern. TBBPA appears to have a stronger potential to disrupt thyroid hormone transport due to its higher degree of bromination. Conversely, TBBPA may exhibit greater estrogenic activity. The data on cytotoxicity and genotoxicity is less clear-cut for a direct comparison, with some evidence suggesting that lower brominated forms might be more cytotoxic.
Further research is warranted to conduct direct comparative studies of TBBPA and TBBPA across a range of toxicological endpoints using standardized experimental protocols. This will enable a more definitive assessment of their relative risks and inform the development of safer alternatives. The signaling pathways involving oxidative stress, MAPK, and PI3K/Akt appear to be central to the toxic mechanisms of TBBPA and likely play a role in the toxicity of TBBPA as well. A deeper understanding of these pathways will be crucial for elucidating their complete toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabromobisphenol A, terabromobisphenol S and other bromophenolic flame retardants cause cytotoxic effects and induce oxidative stress in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation and cytotoxicity of a brominated flame retardant, tetrabromobisphenol A, and its analogues in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daily exposure to low concentrations Tetrabromobisphenol A interferes with the thyroid hormone pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for Tribromobisphenol A Quantification: A Comparative Guide
For researchers and professionals in drug development and analytical sciences, the accurate quantification of environmental contaminants and potential endocrine disruptors like tribromobisphenol A (TBBPA) is paramount. This guide provides a detailed comparison of two common analytical techniques for TBBPA quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This cross-validation guide summarizes experimental protocols and performance data to aid in method selection and implementation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-MS/MS)
The HPLC-MS/MS method offers high sensitivity and specificity for the direct analysis of TBBPA without the need for derivatization.
Sample Preparation (Water Samples) Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[1]
-
Extraction: Water samples are passed through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
-
Elution: The cartridge is eluted with an appropriate solvent to recover the analyte.
Sample Preparation (Soil and Sediment Samples) Accelerated solvent extraction (ASE) is an effective method for solid matrices.[1]
-
Extraction: Samples are extracted using an accelerated solvent extractor.
-
Clean-up: The extract may require further clean-up steps depending on the matrix complexity.
Instrumentation and Conditions A typical HPLC-MS/MS system is employed for the analysis of TBBPA and its derivatives.[1][2]
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 or similar |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Genesis C18 column (150 mm × 2.1 mm, 4 µm) or equivalent |
| Mobile Phase | A: 25% Methanol in Water, B: Methanol[2] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like TBBPA, a derivatization step is necessary to increase volatility and thermal stability.
Sample Preparation and Derivatization
-
Extraction: Soxhlet extraction or other suitable liquid-solid extraction techniques are used.
-
Clean-up: Silica gel is commonly used for cleaning up the sample extract.
-
Derivatization: The phenolic hydroxyl groups of TBBPA are derivatized, typically through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step converts TBBPA into a more volatile and thermally stable derivative suitable for GC analysis.
Instrumentation and Conditions A standard GC-MS system is used for the analysis of the derivatized TBBPA.
| Parameter | Condition |
| GC System | Agilent 6890N or similar |
| Mass Spectrometer | Agilent 5973 or similar |
| Column | HP-1MS or equivalent capillary column |
| Injection Mode | Split/splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for the separation of the derivatized analyte |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Comparison
The following table summarizes the performance characteristics of HPLC-MS/MS and GC-MS for the analysis of TBBPA and its analogues, based on data from various studies.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.09 - 0.21 ng/mL | 0.04 pg/m³ (in air) |
| Limit of Quantification (LOQ) | 0.0225 - 0.0525 ng/g (in soil/sediment) | Not explicitly found for tri-BBPA |
| Recovery | 75.65% - 80.28% | ~79% |
| Relative Standard Deviation (RSD) | < 7.19% | Not explicitly found for tri-BBPA |
| Derivatization Required | No | Yes |
| Selectivity | High (with MS/MS) | High (with SIM) |
| Matrix Effects | Can be significant, often requires internal standards | Can be minimized by clean-up and derivatization |
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflows for both analytical methods and the logical process of cross-validation.
Figure 1. General experimental workflows for HPLC-MS/MS and GC-MS analysis of TBBPA.
Figure 2. Logical flow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.
-
HPLC-MS/MS is advantageous for its ability to analyze TBBPA directly without derivatization, potentially simplifying sample preparation and reducing analysis time. It is highly sensitive and suitable for complex matrices.
-
GC-MS is a reliable and widely available technique. While it requires a derivatization step, this can also serve to improve chromatographic performance and sensitivity. It is particularly well-suited for cleaner sample matrices.
A thorough cross-validation, as outlined in the logical workflow, is essential to ensure that the chosen method is fit for its intended purpose and that the data generated is accurate, precise, and reliable. Researchers should carefully consider the trade-offs between the two techniques to select the most appropriate method for their specific application.
References
Inter-laboratory Comparison for the Analysis of Tetrabromobisphenol A in Dust Samples: A Comparative Guide
A Note on Scope: While the topic of interest is tribromobisphenol A, the predominant body of scientific literature, including inter-laboratory comparison studies, focuses on tetrabromobisphenol A (TBBPA). TBBPA is the highest production volume brominated flame retardant, making it a significant focus of environmental and human exposure monitoring. This guide will therefore concentrate on the inter-laboratory analysis of TBBPA in dust samples, providing a comprehensive overview of the current analytical landscape for researchers, scientists, and drug development professionals.
The analysis of TBBPA in complex matrices like indoor dust presents significant challenges, leading to variability in reported results across different laboratories. An international inter-laboratory study, INTERFLAB 2, highlighted these challenges by assessing the analytical capabilities, accuracy, and precision of 20 laboratories for 24 "novel" flame retardants, including TBBPA.[1][2] The study revealed that for TBBPA, there were large deviations from reference values and poor accuracy and precision, suggesting that current analytical methods require further refinement for reliable results.[3]
This guide provides a comparative overview of the analytical methodologies for TBBPA in dust, presents data from the INTERFLAB 2 study, and outlines a general experimental workflow.
Data Presentation: Inter-laboratory Comparison of TBBPA Analysis
The INTERFLAB 2 study provides valuable insights into the variability of TBBPA measurements in dust samples among different laboratories. The study analyzed test mixtures, extracts of residential dust, and the residential dust itself to pinpoint the sources of variability.
Table 1: Summary of Inter-laboratory Results for TBBPA in Test Mixtures and Dust Samples (INTERFLAB 2 Study)
| Sample Type | Number of Labs | Mean Reported Concentration (ng/mL or ng/g) | Reference Value (ng/mL or ng/g) | Relative Bias (%) | Coefficient of Variation (%) |
| Test Mixture | 20 | Varies | >25% deviation | >50% | |
| Dust Extract | 20 | 3-4 orders of magnitude range | Not Applicable | Not Applicable | High |
| Residential Dust | 20 | 3-4 orders of magnitude range | Not Applicable | Not Applicable | High |
Data synthesized from the findings of the INTERFLAB 2 study, which indicated significant variability and bias for TBBPA analysis.[1][3]
The study concluded that most variations in accuracy and precision were introduced by matrix effects and/or sample processing, rather than the instrumental analysis itself. This underscores the importance of robust sample preparation and cleanup procedures.
Experimental Protocols
A standardized, universally accepted protocol for the analysis of TBBPA in dust does not exist. However, a general workflow can be synthesized from various published methods. The key steps include sampling, extraction, cleanup, and instrumental analysis.
1. Sample Collection and Preparation:
-
Dust samples are typically collected from vacuum cleaner bags or by wiping surfaces.
-
Samples are sieved to achieve a uniform particle size.
-
Prior to extraction, samples are often spiked with a labeled internal standard, such as ¹³C₁₂-TBBPA, to correct for matrix effects and procedural losses.
2. Extraction:
-
Ultrasonic Extraction: This is a common method where a small amount of dust (e.g., 25 mg) is extracted with an organic solvent mixture, such as hexane/acetone (50/50, v/v).
-
Soxhlet Extraction: A more traditional and rigorous method, though more time and solvent-consuming.
3. Cleanup (Purification):
-
Cleanup is a critical step to remove interfering substances from the dust matrix.
-
Solid-Phase Extraction (SPE): This is a widely used technique. After extraction, the solvent is exchanged, and the sample is passed through a cartridge containing a sorbent like silica gel. The target analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a different solvent mixture.
-
Dispersed Liquid-Liquid Microextraction (DLLME): A newer technique that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption.
4. Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred method for TBBPA analysis due to its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity by monitoring a specific precursor-to-product ion transition.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it requires derivatization of the phenolic hydroxyl groups of TBBPA to make it volatile enough for GC analysis. Silylation reagents are commonly used for this purpose.
Mandatory Visualization: Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of TBBPA in dust samples.
Conclusion
The inter-laboratory analysis of TBBPA in dust is characterized by significant variability, primarily stemming from sample matrix effects and the sample preparation and cleanup stages. While both LC-MS/MS and GC-MS can be used for quantification, LC-MS/MS is generally preferred as it does not require a derivatization step. The INTERFLAB 2 study highlights the need for the development of standardized methods and certified reference materials to improve the accuracy and comparability of data across laboratories. For researchers, a careful selection and optimization of extraction and cleanup methods are crucial for obtaining reliable and reproducible results in the analysis of TBBPA in dust.
References
A Comparative Analysis of the Endocrine-Disrupting Potential of Tribromobisphenol A and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting potential of tribromobisphenol A (TBBPA) and bisphenol A (BPA), supported by experimental data. The information is intended to assist researchers in assessing the relative risks and mechanisms of action of these two widely used industrial chemicals.
Introduction to TBBPA and BPA
Bisphenol A (BPA) is a foundational chemical in the production of polycarbonate plastics and epoxy resins, leading to widespread human exposure through consumer products.[1][2][3] Its classification as an endocrine-disrupting chemical (EDC) has raised significant health concerns, particularly regarding its estrogen-mimicking capabilities.[3]
Tetrabromobisphenol A (TBBPA), a brominated flame retardant, is structurally similar to BPA and is used extensively in electronic equipment, plastics, and textiles.[1] Due to its structural analogy and prevalence, assessing its endocrine-disrupting potential relative to the well-studied BPA is critical for a comprehensive risk assessment. This guide will delve into their comparative effects on key endocrine pathways, including estrogenic, androgenic, and thyroid hormone signaling, as well as their impact on aromatase activity.
Comparative Endocrine-Disrupting Effects
The endocrine-disrupting activities of TBBPA and BPA have been evaluated through various in vitro and in vivo assays. While both compounds interact with multiple nuclear receptors, their potency and mechanisms of action exhibit notable differences.
Estrogenic and Anti-Estrogenic Activity
Both BPA and its brominated analogs, including TBBPA, have been shown to possess estrogenic properties. They can bind to estrogen receptors (ERα and ERβ), although with a much lower affinity than the endogenous hormone 17β-estradiol. In vitro studies using the MCF-7 human breast cancer cell line, which is estrogen-dependent, have demonstrated that both BPA and TBBPA can induce cell proliferation, a hallmark of estrogenic activity. However, the estrogenic potential tends to decrease with an increasing number of bromine substitutions.
Interestingly, TBBPA has also exhibited anti-estrogenic activity against 17β-estradiol in some assay systems, a property not significantly observed with BPA. This suggests a more complex interaction with the estrogen receptor, potentially acting as a partial agonist or a selective estrogen receptor modulator (SERM).
dot
Caption: Interaction of BPA and TBBPA with nuclear receptors.
Anti-Androgenic Activity
BPA has demonstrated the ability to act as an androgen receptor (AR) antagonist, inhibiting the action of androgens like 5α-dihydrotestosterone. This anti-androgenic effect is a significant aspect of its endocrine-disrupting profile. In contrast, studies have shown that TBBPA is inactive as an anti-androgen. This represents a key divergence in the endocrine-disrupting mechanisms of these two compounds.
Thyroid Hormone Disruption
A critical difference between TBBPA and BPA lies in their interaction with the thyroid hormone system. TBBPA has been shown to act as a thyroid hormone agonist, binding to the thyroid hormone receptor (TR) and mimicking the effects of thyroid hormones. It can enhance the proliferation of thyroid hormone-dependent cell lines, such as rat pituitary GH3 cells. Conversely, BPA does not exhibit significant thyroid hormonal activity and does not bind effectively to the thyroid hormone receptor. Some studies suggest BPA may act as a TR antagonist, but this effect appears to require higher concentrations.
Aromatase Activity
Aromatase is a crucial enzyme that converts androgens to estrogens. Inhibition of this enzyme can lead to significant disruptions in the endocrine system. Both BPA and TBBPA have been investigated for their effects on aromatase activity. Some studies suggest that TBBPA may enhance 17β-estradiol (E2) secretion by acting on aromatase expression. BPA has been shown to inhibit aromatase activity in some in vitro models.
Quantitative Comparison of Endocrine-Disrupting Potential
| Parameter | Bisphenol A (BPA) | This compound (TBBPA) | Reference Compound |
| Estrogenic Activity | |||
| ER Binding Affinity (IC50) | Weaker than E2 | Weaker than E2 | 17β-Estradiol (E2) |
| Reporter Gene Assay (EC50) | 317 nM (ERα), 693 nM (ERβ) | Less potent than BPA | 17β-Estradiol (E2) |
| In vivo Uterotrophic Assay | Active (147% increase in uterine weight at 20 mg/kg) | Active (124% increase in uterine weight at 20 mg/kg) | 17β-Estradiol (E2) |
| Anti-Androgenic Activity | |||
| AR Antagonism | Active | Inactive | Flutamide |
| Thyroid Hormone Disruption | |||
| TR Binding | No significant binding | Binds to TR | Triiodothyronine (T3) |
| In vitro Agonist Activity | Inactive in GH3 cells | Active in GH3 cells | Triiodothyronine (T3) |
| Aromatase Activity | |||
| In vitro Inhibition (IC50) | ~10-100 µM (reported in some systems) | Data less conclusive, may enhance expression | Letrozole |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to 17β-estradiol.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (BPA or TBBPA).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. The bound [³H]-E2 is then separated from the unbound [³H]-E2, often using a hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is plotted, and the concentration of the test chemical that inhibits 50% of the maximum [³H]-E2 binding (IC50) is calculated.
dot
References
- 1. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sorbent Performance in Solid-Phase Extraction of Tribromobisphenol A
For researchers, scientists, and professionals in drug development, the accurate quantification of tribromobisphenol A (TBBPA) is crucial for environmental monitoring and safety assessment. Solid-phase extraction (SPE) is a cornerstone of sample preparation for TBBPA analysis, and the choice of sorbent material is a critical factor influencing recovery, reproducibility, and sensitivity. This guide provides an objective comparison of different sorbents for the solid-phase extraction of TBBPA, supported by available experimental data.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent is pivotal for the effective isolation and concentration of TBBPA from various matrices. The performance of several common sorbents is summarized in the table below. Data for TBBPA is prioritized, with findings for structurally similar phenolic compounds included to provide a broader context where direct comparative data for TBBPA is limited.
| Sorbent Type | Analyte(s) | Matrix | Average Recovery (%) | Key Findings |
| Polymeric Sorbents | ||||
| Oasis HLB | Phenolic Compounds | Water | 90-95% | Demonstrated higher recoveries and good relative standard deviations compared to silica-based and weaker polymeric adsorbents for phenols.[1] |
| Oasis HLB | Chloro- and Bromo-phenolic compounds | Water | 81.0–116.1% | Showed excellent recovery efficiencies for a range of phenolic compounds.[2] |
| Oasis HLB & Silica Gel | TBBPA and BPA | Plant Samples | 69±4% (for TBBPA) | A combination of HLB and silica gel columns was used for purification. |
| Silica-Based Sorbents | ||||
| C18 | Phenolic Compounds | Wine | Not specified | Used for the extraction of phenolic compounds based on hydrophobic retention. |
| C18 | Various Compounds | - | ~65% | Showed lower average recoveries compared to Starbon A800 and Porous Graphitic Carbon for a range of 25 different compounds.[3] |
| Other Sorbents | ||||
| Porous Graphitic Carbon (PGC) | Various Compounds | - | ~79% | Demonstrated good average recoveries for a diverse set of 25 compounds.[3] |
| Starbon A800 (Bio-based) | Various Compounds | - | ~83% | Achieved the best average recoveries for 25 different compounds, showcasing its potential as a sustainable and effective SPE sorbent.[3] |
Experimental Workflow & Protocols
The general workflow for solid-phase extraction of TBBPA involves several key steps, as illustrated in the diagram below.
Detailed Experimental Protocol: A Generalized Approach
The following protocol is a synthesis of methodologies reported for the solid-phase extraction of TBBPA and related phenolic compounds. Optimization is recommended for specific sample matrices and analytical instrumentation.
1. Sorbent Activation and Conditioning:
-
For reversed-phase sorbents like C18 and Oasis HLB, cartridges are typically activated and conditioned sequentially with an organic solvent followed by reagent water.
-
Example: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry before sample loading.
2. Sample Preparation and Loading:
-
Water samples may require pH adjustment to ensure TBBPA is in a non-ionized form, enhancing its retention on reversed-phase sorbents. Acidification to a pH of around 3 is common.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).
3. Washing:
-
After loading the entire sample, wash the cartridge with a weak solvent mixture to remove co-extracted interferences without eluting the target analyte.
-
Example: Pass 5 mL of a 5% methanol in water solution through the cartridge.
4. Elution:
-
Elute the retained TBBPA with a strong organic solvent.
-
Example: Use 5-10 mL of methanol or acetonitrile. The elution can be performed in one or multiple steps.
5. Post-Elution Processing:
-
The eluate is typically evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a small, precise volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS analysis).
Conclusion
The selection of a sorbent for the solid-phase extraction of this compound is a critical decision that impacts the overall analytical performance. Polymeric sorbents, particularly Oasis HLB, demonstrate high recovery rates for a broad range of phenolic compounds, including those structurally similar to TBBPA. While traditional C18 silica-based sorbents are also utilized, they may offer lower recoveries for more polar analytes. Novel bio-based sorbents like Starbon A800 show promise as effective and sustainable alternatives. The choice of sorbent should be guided by the specific requirements of the analysis, including the sample matrix, desired recovery, and the physicochemical properties of TBBPA. The provided experimental protocol offers a general framework that can be adapted and optimized for specific research applications.
References
Evaluating the environmental persistence of tribromobisphenol A compared to its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of tribromobisphenol A (TBBPA) and its key derivatives. The information presented is intended to support researchers in understanding the environmental fate of these compounds and to inform the development of safer alternatives. The data is compiled from various experimental studies focusing on biodegradation and photodegradation processes.
Overview of Environmental Persistence
Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants. Due to its extensive use, it has become a ubiquitous environmental contaminant. The environmental persistence of TBBPA and its derivatives is a critical factor in assessing their overall environmental risk. This guide focuses on the comparative persistence of TBBPA and its common derivatives, including methylated TBBPA, TBBPA-bis(allyl ether) (TBBPA-BAE), and TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE).
The primary degradation pathways for TBBPA in the environment are microbial degradation (biodegradation) and degradation by light (photodegradation). These processes can lead to the formation of various transformation products, which may have different persistence and toxicity profiles compared to the parent compound.
Comparative Persistence Data
The following tables summarize the available quantitative data on the environmental persistence of TBBPA and its derivatives. The data is presented in terms of half-life (t½), which is the time required for the concentration of a compound to be reduced by half.
Biodegradation Half-Life in Soil
Biodegradation in soil is a key process determining the fate of TBBPA and its derivatives in the terrestrial environment. The half-life can vary significantly depending on the soil type, microbial community, and environmental conditions (e.g., aerobic vs. anaerobic).
| Compound | Soil Type | Conditions | Half-life (t½) in days |
| TBBPA | Submerged Soil | Anoxic-Oxic Interface | 20.8[1] |
| Submerged Soil with Reed Seedlings | Anoxic-Oxic Interface | 11.4[1] | |
| Aerobic Soil | - | 65[2] | |
| Anaerobic Soil | - | 430[2] | |
| Methylated TBBPA Derivatives (TBBPA MME and TBBPA DME) | - | - | Considered more persistent than TBBPA[3] |
Photodegradation in Water
Photodegradation is a significant degradation pathway for TBBPA and its derivatives in aquatic environments. The rate of photodegradation is influenced by factors such as water chemistry (e.g., pH) and the presence of photosensitizers.
| Compound | Conditions | Half-life (t½) |
| TBBPA | UV Light in Aqueous Solution | Varies with pH and initial concentration |
| TBBPA Derivatives | - | Data not readily available |
Note: While photodegradation of TBBPA is well-documented, specific comparative half-life data for its derivatives under similar conditions are limited in the available literature.
Degradation Pathways
The degradation of TBBPA proceeds through several pathways, leading to a variety of transformation products. Understanding these pathways is crucial for a comprehensive environmental risk assessment.
Biodegradation Pathways
Under anaerobic conditions, the primary biodegradation pathway for TBBPA is reductive debromination, where bromine atoms are sequentially removed from the molecule. This process can ultimately lead to the formation of bisphenol A (BPA), a compound with known endocrine-disrupting properties. In aerobic environments, O-methylation is a significant transformation pathway, resulting in the formation of TBBPA monomethyl ether (TBBPA-MME) and TBBPA dimethyl ether (TBBPA-DME). These methylated derivatives are reported to be more persistent and bioaccumulative than TBBPA itself.
dot
Caption: Biodegradation pathways of TBBPA under anaerobic and aerobic conditions.
Photodegradation Pathway
The photodegradation of TBBPA in water can proceed through direct photolysis or indirect photolysis involving reactive oxygen species. The primary reactions involve the cleavage of the carbon-bromine (C-Br) bond and the carbon-carbon bond of the isopropylidene bridge. This leads to the formation of various degradation products, including less brominated phenols.
dot```dot graph TBBPA_Photodegradation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
TBBPA [label="Tetrabromobisphenol A (TBBPA)"]; UV_Light [label="UV Light", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="C-Br and C-C Bond Cleavage"]; Products [label="Less Brominated Phenols &\n Other Degradation Products"];
TBBPA -> UV_Light [dir=none]; UV_Light -> Cleavage; Cleavage -> Products; }
Caption: Experimental workflow for determining biodegradation in soil slurry.
Photodegradation in Aqueous Solution
Objective: To determine the rate of photodegradation of a test compound in water under controlled laboratory conditions.
Protocol Overview:
-
Solution Preparation: A solution of the test compound (e.g., TBBPA) is prepared in a suitable solvent (e.g., ultrapure water) at a known concentration. The pH of the solution is adjusted as required.
-
Photoreactor Setup: The solution is placed in a photoreactor equipped with a specific light source (e.g., UV lamp). The temperature of the reactor is controlled.
-
Irradiation: The solution is irradiated with light of a specific wavelength and intensity for a defined period.
-
Sampling and Analysis: At regular time intervals, aliquots of the solution are withdrawn. The concentration of the test compound and its photoproducts are determined using analytical methods such as HPLC with a UV detector or LC-MS.
-
Data Analysis: The decrease in the concentration of the parent compound over time is used to calculate the photodegradation rate constant and half-life.
dot
Caption: Experimental workflow for determining photodegradation in aqueous solution.
Conclusion
The available data indicates that TBBPA can persist in the environment, with its half-life varying depending on the environmental compartment and conditions. While TBBPA itself undergoes biodegradation and photodegradation, some of its derivatives, particularly the methylated forms, are suggested to be more persistent. There is a clear need for more quantitative data on the environmental half-lives of TBBPA derivatives to enable a more comprehensive comparative assessment of their environmental persistence. The experimental protocols outlined in this guide provide a basis for conducting such comparative studies. This information is vital for the development of environmentally benign flame retardants.
References
- 1. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Landscape of TBBPA and its Congeners: A Comparative Guide
A deep dive into the comparative neurotoxic effects of Tetrabromobisphenol A (TBBPA) and its key congeners reveals significant differences in their impact on neural development and function. This guide provides a comprehensive analysis of the current scientific evidence, offering researchers, scientists, and drug development professionals a clear comparison of their neurotoxic potential, detailed experimental methodologies, and insights into the underlying molecular pathways.
The ubiquitous flame retardant, Tetrabromobisphenol A (TBBPA), and its derivatives are under increasing scrutiny for their potential adverse effects on the nervous system. Emerging research highlights that not all TBBPA congeners are created equal, with some demonstrating more potent neurotoxicity than others. This guide synthesizes key findings from in vitro and in vivo studies to facilitate a clearer understanding of their relative risks.
Comparative Neurotoxicity: A Tabular Overview
To provide a clear and concise comparison, the following tables summarize the quantitative data on the neurotoxic effects of TBBPA and its selected congeners, Tetrabromobisphenol S (TBBPS) and Tetrachlorobisphenol A (TCBPA).
| Compound | Test System | Endpoint | Effective Concentration / Dose | Observed Effect | Reference |
| TBBPA | Mouse Embryonic Stem Cells (mESCs) | Neural Differentiation | 1 - 1000 nM | Abnormal promotion of neural development | [1][2][3][4] |
| Human Neural Stem Cells (NSCs) | Cell Viability (IC50) | 20 µM | Decreased cell viability | [5] | |
| Mouse Hippocampal HT-22 Cells | Cell Viability (IC50) | 50 µM | Decreased cell viability | ||
| Cultured Mouse Hippocampal Neurons | Apoptosis (Caspase-3 activation) | 100 nM - 100 µM | Induction of apoptosis | ||
| Cultured Mouse Hippocampal Neurons | Cytotoxicity (LDH release) | 50 nM - 100 µM | Increased cytotoxicity | ||
| TBBPS | Mouse Embryonic Stem Cells (mESCs) | Neural Differentiation | 1 - 1000 nM | Abnormal promotion of neural development | |
| TCBPA | Mouse Embryonic Stem Cells (mESCs) | Neurogenesis | 1 - 1000 nM | Significant inhibition of neurogenesis |
Delving into the Mechanisms: Signaling Pathway Disruptions
Studies have shown that TBBPA and its alternatives can interfere with crucial signaling pathways involved in neurodevelopment, namely the NOTCH and WNT pathways.
A study using mouse embryonic stem cells revealed that while TBBPA and TBBPS stimulated neural differentiation, TCBPA significantly inhibited neurogenesis. Mechanistically, TBBPA was found to only slightly disturb the NOTCH and WNT pathways. In contrast, TBBPS significantly inhibited the WNT pathway, and TCBPA downregulated NOTCH effectors while increasing WNT signaling, both of which led to the inhibition of neural specification.
Experimental Corner: Protocols and Workflows
The following sections provide an overview of the experimental designs and specific methodologies employed in the cited studies to assess the neurotoxicity of TBBPA congeners.
General Experimental Workflow for In Vitro Neurotoxicity Assessment
A common workflow for assessing the neurotoxicity of TBBPA congeners using in vitro models such as mouse embryonic stem cells (mESCs) or neuronal cell lines is depicted below.
Key Experimental Protocols
1. Cell Culture and Exposure (Based on Yin et al., 2018)
-
Cell Line: Mouse embryonic stem cells (mESCs).
-
Culture Conditions: mESCs were cultured on gelatin-coated plates in DMEM supplemented with 15% fetal bovine serum, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor.
-
Exposure: Cells were exposed to TBBPA, TBBPS, or TCBPA at concentrations ranging from 1 to 1000 nM for various durations depending on the specific assay. A DMSO control was used.
2. Neural Differentiation Assay (Based on Yin et al., 2018)
-
Method: mESCs were induced to differentiate into neural lineages in a serum-free medium. The expression of neural progenitor markers (e.g., Sox1, Pax6) and mature neuronal markers (e.g., Tuj1) was assessed.
-
Analysis: Quantitative real-time PCR (qRT-PCR) and immunofluorescence staining were used to quantify the expression of these markers.
3. Cytotoxicity Assays (Based on Szychowski and Wójtowicz, 2016)
-
Cell Line: Primary cultured mouse hippocampal neurons.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, was measured using a commercially available kit.
-
MTT Assay: Cell viability was assessed by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.
4. Apoptosis Assays (Based on Szychowski and Wójtowicz, 2016)
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, was measured using a colorimetric or fluorometric assay.
-
Nuclear Staining: Apoptotic nuclear morphology (chromatin condensation and fragmentation) was visualized by staining with Hoechst 33342 or DAPI.
5. Signaling Pathway Analysis (Based on Yin et al., 2018)
-
Western Blotting: Protein levels of key components of the NOTCH (e.g., HES1) and WNT (e.g., β-catenin) pathways were determined by Western blotting.
-
qRT-PCR: The mRNA expression levels of target genes of the NOTCH (e.g., Hes1, Hes5) and WNT (e.g., Lef1, Axin2) pathways were quantified by qRT-PCR.
This comparative guide underscores the importance of considering the specific congener when evaluating the neurotoxic risk of TBBPA-related compounds. The differential effects on critical neurodevelopmental pathways highlight the need for continued research to fully understand their mechanisms of action and to inform the development of safer alternatives.
References
Safety Operating Guide
Proper Disposal of Tribromobisphenol A: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Tribromobisphenol A (TBBPA) is paramount for protecting personnel and the environment. This guide provides essential safety information, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be familiar with the necessary safety precautions to minimize exposure and risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory task should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for handling TBBPA.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 approved chemical safety glasses with side shields or splash-proof goggles are required to prevent eye contact with TBBPA dust or solutions.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-resistant gloves, such as nitrile rubber, viton, or neoprene, to prevent skin contact.[1] Gloves must be inspected before use and disposed of in accordance with laboratory and local regulations after contamination. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing from contamination. For tasks with a higher risk of splashes or significant dust generation, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection may not be required. However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2] Check with respiratory protective equipment suppliers for the appropriate filter type.[1] |
Operational Plan for Waste Disposal
The following step-by-step procedure outlines the process for the safe handling and packaging of TBBPA waste within a laboratory setting.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Establish a clearly labeled, dedicated waste container for solid TBBPA waste. The container should be made of a material compatible with TBBPA and be sealable to prevent the release of dust.
-
Minimize Dust Generation : When transferring TBBPA waste, do so carefully to avoid the formation of airborne dust.[1] If possible, handle in a fume hood or a designated area with local exhaust ventilation.
-
No Mixing with Incompatible Waste : Do not mix TBBPA waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. TBBPA waste mixed with RCRA-regulated solvents may be classified as hazardous waste.
Step 2: Packaging and Labeling
-
Container Sealing : Once the waste container is full, securely seal the lid.
-
Labeling : Clearly label the waste container with the following information:
-
"this compound Waste"
-
Hazard symbols as appropriate (e.g., for aquatic toxicity)
-
The date the container was sealed
-
The name of the generating laboratory and principal investigator
-
-
Secondary Containment : Place the sealed and labeled container in a secondary container for storage and transport to the designated waste accumulation area.
Step 3: Storage and Disposal
-
Storage : Store the packaged TBBPA waste in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, away from incompatible materials.
-
Licensed Disposal Vendor : Arrange for the collection of the TBBPA waste by a licensed hazardous waste disposal company. Provide the vendor with the Safety Data Sheet (SDS) for TBBPA.
-
Documentation : Maintain a record of all TBBPA waste generated and disposed of, in accordance with institutional and local regulations.
Disposal Procedures
The primary and recommended method for the disposal of this compound is high-temperature incineration.
High-Temperature Incineration
Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method for the complete destruction of TBBPA. This process minimizes the risk of environmental contamination and is particularly important for brominated compounds due to the potential for the formation of toxic byproducts like polybrominated dibenzo-p-dioxins and furans if not incinerated at sufficiently high temperatures.
Note for Researchers : While a detailed experimental protocol for laboratory-scale incineration is not provided due to the specialized equipment and safety requirements, the fundamental principle involves dissolving or mixing the TBBPA waste with a combustible solvent before introducing it into the incinerator. This should only be performed by trained personnel at a licensed facility.
Landfilling
Disposal in a landfill is a less preferred option and should only be considered for TBBPA that is part of a larger solid matrix, such as in construction and demolition waste. Any landfill used must be approved for the disposal of industrial chemical waste. It is crucial to consult local and national regulations to determine if this is a permissible disposal route for your specific TBBPA waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Guideline | Source/Context |
| Washington State Product Limit | > 1,000 ppm (0.1%) | TBBPA is limited in certain children's products and residential upholstered furniture sold in the state. |
| WEEE Plastics for Incineration | Bromine values > 2,000 ppm | Plastics from Waste Electrical and Electronic Equipment (WEEE) with bromine concentrations above this level are typically sent for incineration. |
| Water Solubility | 0.171 mg/L at 25 °C (pH 3.05) | The solubility of TBBPA in water is low and pH-dependent. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and waste management protocols.
References
Essential Safety and Operational Guidance for Handling Tribromobisphenol A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Tribromobisphenol A is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted by the end user before handling this compound. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Face shield | Required when there is a splash hazard[4][5] | |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves prior to use |
| Lab coat or protective clothing | To prevent skin exposure | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. Necessary when working with volatile chemicals or in poorly ventilated areas. |
Emergency First Aid Procedures
Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach is critical for the safe handling of this compound in a laboratory setting. The following workflow outlines the procedural steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area or in a chemical fume hood to prevent the formation and inhalation of dust and mists.
-
Minimize dust generation and accumulation.
-
Keep containers securely closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment as outlined in the table above.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Contain the spill using non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the spilled material by sweeping or vacuuming without creating dust and place it in a suitable, sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
Waste Treatment Methods:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Dispose of the material as hazardous waste in accordance with local, regional, and national regulations.
Contaminated Packaging:
-
Dispose of as unused product.
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. kscl.co.in [kscl.co.in]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
